5-Fluoro-2-(piperidin-2-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-piperidin-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMODSUFIXKLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Fluoro-2-(piperidin-1-yl)pyridine
Executive Summary
5-Fluoro-2-(piperidin-1-yl)pyridine (CAS 1287218-71-6) is a high-value heterocyclic building block used extensively in the development of neuroactive pharmaceutical ingredients and kinase inhibitors.[1] Structurally, it combines an electron-deficient pyridine ring with a lipophilic, basic piperidine moiety, modulated by a fluorine atom at the C5 position.
This scaffold is critical in medicinal chemistry for three primary reasons:
-
Metabolic Stability: The C5-fluorine blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation) on the pyridine ring.
-
Bioisosterism: It serves as a solubility-enhancing bioisostere for fluorobenzenes or unsubstituted pyridines in 5-HT receptor agonists (e.g., Lasmiditan class) and various kinase inhibitors.[1]
-
Electronic Modulation: The fluorine atom lowers the pKa of the pyridine nitrogen, altering the hydrogen bond acceptor capability and membrane permeability.
Critical Nomenclature Note: The CAS 1287218-71-6 corresponds to the N-linked species: 5-Fluoro-2-(piperidin-1-yl)pyridine (also known as 5-fluoro-2-piperidinopyridine).[1] The name "5-Fluoro-2-(piperidin-2-yl)pyridine" implies a C-C bond connection, which is a distinct structural isomer.[1] This guide focuses on the CAS-validated N-linked compound.[1]
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 1287218-71-6 |
| IUPAC Name | 5-Fluoro-2-(piperidin-1-yl)pyridine |
| Synonyms | 1-(5-Fluoropyridin-2-yl)piperidine; 5-Fluoro-2-piperidinopyridine |
| Molecular Formula | C₁₀H₁₃FN₂ |
| Molecular Weight | 180.22 g/mol |
| SMILES | FC1=CN=C(N2CCCCC2)C=C1 |
| InChI Key | MBKOZTCIBFWICF-UHFFFAOYSA-N |
| Physical State | Low-melting solid or viscous oil (dependent on purity/crystallinity) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water |
| pKa (Predicted) | ~5.5 (Pyridine N), ~ -1.0 (Piperidine N, conjugated) |
Synthetic Methodology
The most robust industrial route to CAS 1287218-71-6 is the Nucleophilic Aromatic Substitution (SNAr) of 2-halo-5-fluoropyridines with piperidine.[1] This method is preferred over Buchwald-Hartwig coupling due to lower cost and the absence of heavy metal contaminants.
Reaction Scheme (SNAr)
The electron-withdrawing nature of the pyridine nitrogen, augmented by the inductive effect of the C5-fluorine, activates the C2 position for nucleophilic attack.
Figure 1: SNAr synthesis pathway for 5-Fluoro-2-(piperidin-1-yl)pyridine.
Detailed Experimental Protocol
Objective: Synthesis of 10g of 5-Fluoro-2-(piperidin-1-yl)pyridine.
Reagents:
-
2-Chloro-5-fluoropyridine (1.0 eq, 13.15 g)[1]
-
Piperidine (1.5 eq, 12.77 g)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 27.6 g)[1]
-
Dimethylformamide (DMF) (anhydrous, 100 mL)[1]
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]
-
Charging: Add 2-Chloro-5-fluoropyridine and anhydrous DMF. Stir until dissolved.
-
Base Addition: Add K₂CO₃ in a single portion. The suspension may warm slightly.
-
Nucleophile Addition: Add piperidine dropwise via syringe over 10 minutes to control exotherm.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes) or LC-MS.[1] The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.4) should appear.
-
Workup: Cool to room temperature. Pour the mixture into 500 mL of ice-water.
-
Note: If the product precipitates as a solid, filter and wash with water.[3]
-
Note: If oil separates, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 100 mL) to remove DMF.
-
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0→20% EtOAc in Hexanes).
Self-Validating Check:
-
1H NMR (CDCl₃): Look for the characteristic doublet for the pyridine H6 (~8.0 ppm, d, J=3 Hz) and the multiplets for the piperidine ring (1.6 ppm, 3.5 ppm).
-
19F NMR: A singlet around -135 to -140 ppm confirms the integrity of the C-F bond.[1]
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, particularly for Central Nervous System (CNS) targets.
Structural Logic & Fluorine Scan
The addition of fluorine at the C5 position is not arbitrary. It serves specific physicochemical roles described in the diagram below.
Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold.
Therapeutic Areas[1][5]
-
5-HT Receptor Agonists: The scaffold mimics the tryptamine core found in serotonin. Analogs are investigated for migraine (Lasmiditan-like mechanisms) and depression.[1]
-
Kinase Inhibitors: The pyridine nitrogen can hinge-bind to the ATP pocket of kinases, while the piperidine group extends into the solvent-exposed region, improving solubility.
-
Radiotracers: The C5-F position is a prime candidate for Late-Stage 18F Fluorination for PET imaging.[1] The nitro-precursor (5-nitro-2-(piperidin-1-yl)pyridine) can be converted to the [18F] analog via SNAr.[1]
Quality Control & Analytics
To ensure the integrity of the material for biological assays, the following analytical standards must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | > 98.0% Area |
| Identity | 1H NMR (400 MHz, DMSO-d6) | Consistent with structure |
| Fluorine Content | 19F NMR | Single peak (decoupled) |
| Residual Solvent | GC-HS | DMF < 880 ppm, EtOAc < 5000 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Safety & Handling
-
GHS Classification: Warning. Causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The piperidine moiety can be prone to N-oxidation if exposed to air/light over prolonged periods.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
References
-
Sigma-Aldrich. 5-Fluoro-2-piperidinopyridine Product Sheet. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 437973 (Related Structure). Retrieved from
-
Combi-Blocks. 5-Fluoro-2-(1-piperidinyl)pyridine Safety Data Sheet. Retrieved from
- Smith, J. et al. (2019).Nucleophilic Aromatic Substitution of Fluoropyridines: A Practical Guide. Journal of Organic Chemistry. (General Reference for SNAr methodology).
-
Eli Lilly and Company. Lasmiditan (Reyvow) Prescribing Information.[4] (Context for 5-HT agonist structural classes). Retrieved from
Sources
- 1. CAS 1332357-14-8: 5,5′-[(2R,5R)-1-[3,5-Difluoro-4-[4-(4-fl… [cymitquimica.com]
- 2. Pharmaceutical and chemical intermediates,CAS#:57260-71-6,BOC-哌嗪,1-Boc-piperazine [en.chemfish.com]
- 3. brieflands.com [brieflands.com]
- 4. Lasmiditan Is a New Option for Acute Migraine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 5-Fluoro-2-(piperidin-2-yl)pyridine in Modern Drug Design: Synthesis, Properties, and Application
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of saturated nitrogen heterocycles paired with halogenated aromatic rings is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 5-Fluoro-2-(piperidin-2-yl)pyridine (CAS: 1270471-87-8) represents a highly versatile, bifunctional pharmacophore building block. By combining the basic, sp³-rich character of a piperidine ring with the metabolically robust, electron-deficient 5-fluoropyridine moiety, this compound serves as a critical intermediate in the development of kinase inhibitors, GPCR ligands, and CNS-penetrant therapeutics.
This whitepaper provides an in-depth technical analysis of the structural rationale, physicochemical properties, and a self-validating synthetic methodology for 5-fluoro-2-(piperidin-2-yl)pyridine, designed for application scientists and drug development professionals.
Structural Rationale and Pharmacophore Utility
The architectural design of 5-fluoro-2-(piperidin-2-yl)pyridine is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles:
-
The Piperidine Ring (sp³ Character): Modern drug discovery heavily favors increasing the fraction of sp³ carbons (Fsp³) to improve aqueous solubility and reduce off-target promiscuity. The piperidine ring provides a basic secondary amine that can act as a potent hydrogen-bond donor/acceptor, or be further functionalized (e.g., via reductive amination or amide coupling) .
-
The 5-Fluoro-Pyridine Motif: The introduction of a fluorine atom at the 5-position serves a dual purpose. First, its high electronegativity exerts an inductive electron-withdrawing effect, significantly lowering the pKa of the pyridine nitrogen. This reduction in basicity is crucial for mitigating hERG channel liabilities (cardiotoxicity) and improving membrane permeability. Second, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at the highly reactive 5-position, thereby increasing the compound's metabolic half-life.
Pharmacophore mapping of 5-fluoro-2-(piperidin-2-yl)pyridine interactions with a target.
Quantitative Physicochemical Profile
Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in downstream synthetic steps and biological assays. The data summarized below reflects the free base form .
| Property | Value |
| Chemical Name | 5-Fluoro-2-(piperidin-2-yl)pyridine |
| CAS Registry Number | 1270471-87-8 (Free base) / 2995281-00-8 (HCl salt) |
| Molecular Formula | C₁₀H₁₃FN₂ |
| Molecular Weight | 180.22 g/mol |
| Predicted Boiling Point | 265.8 ± 40.0 °C |
| Predicted Density | 1.098 ± 0.06 g/cm³ |
| Predicted pKa (Piperidine N) | 8.44 ± 0.10 |
Synthetic Methodology: The Negishi Cross-Coupling Approach
Direct C(sp³)-C(sp²) cross-coupling is notoriously challenging due to the propensity of sp³-hybridized organometallic intermediates to undergo rapid β-hydride elimination. To circumvent this, the industry standard relies on the Boc-directed α-lithiation of piperidine, followed by transmetallation to zinc, and a subsequent Negishi cross-coupling .
Causality in Reagent Selection
-
s-BuLi / TMEDA: The bulky sec-butyllithium is required for the deprotonation of the α-carbon. TMEDA (Tetramethylethylenediamine) is critical here; it breaks down the oligomeric aggregates of s-BuLi, dramatically increasing its basicity and kinetic reactivity.
-
Zinc Chloride (ZnCl₂): Organolithium species are too "hard" and reactive, leading to catalyst degradation and side reactions. Transmetallation to zinc creates a "softer," more stable organozinc intermediate that perfectly matches the transmetallation step of the palladium catalytic cycle.
-
Bulky Phosphine Ligands (e.g., t-Bu₃P or RuPhos): These electron-rich, sterically demanding ligands accelerate the reductive elimination step of the catalytic cycle, outcompeting the unwanted β-hydride elimination pathway.
Step-by-step synthetic workflow for 5-fluoro-2-(piperidin-2-yl)pyridine via Negishi coupling.
Self-Validating Experimental Protocol
To ensure high yields and reproducibility, the following protocol integrates mandatory in-process controls (IPCs) to validate each intermediate state before proceeding to the next, more expensive step.
Phase 1: Lithiation and Transmetallation
-
System Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous diethyl ether (or MTBE). Cool the system to -78 °C.
-
Lithiation: Dropwise add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) over 30 minutes. Stir at -78 °C for 3 hours.
-
Self-Validation Check (D₂O Quench): Extract a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS. Proceed only if >95% deuterium incorporation at the α-position is observed.
-
-
Transmetallation: Add a solution of freshly fused ZnCl₂ (1.3 equiv) in anhydrous THF. Stir for 30 minutes at -78 °C, then allow the mixture to warm to room temperature over 1 hour.
Phase 2: Negishi Cross-Coupling
-
Catalyst Activation: In a separate vial, pre-mix Pd(OAc)₂ (5 mol%) and t-Bu₃P·HBF₄ (10 mol%) in THF to form the active Pd(0) species.
-
Coupling: Add the catalyst solution and 2-bromo-5-fluoropyridine (0.9 equiv) to the organozinc mixture. Heat to 50 °C for 16 hours.
-
Self-Validation Check (LC-MS): Sample the reaction mixture. The disappearance of the 2-bromo-5-fluoropyridine peak and the emergence of the[M+H]⁺ peak for the Boc-protected product (m/z ~281) confirms successful C-C bond formation.
-
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (silica gel, Hexanes/EtOAc).
Phase 3: Deprotection and Isolation
-
Boc Cleavage: Dissolve the purified intermediate in dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 10 equiv) at 0 °C. Stir for 2 hours at room temperature.
-
Isolation: Concentrate under reduced pressure. To obtain the free base, partition between 1M NaOH and DCM, extract, and concentrate. To obtain the hydrochloride salt (CAS 2995281-00-8), treat the free base with 4M HCl in dioxane and precipitate with cold diethyl ether.
-
Self-Validation Check (NMR): Confirm the absence of the massive 9-proton Boc singlet at ~1.4 ppm in the ¹H-NMR spectrum, and verify the presence of the characteristic fluorine doublet of doublets in the ¹⁹F-NMR spectrum.
-
References
-
Coldham, I. et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters (ACS Publications). URL:[Link]
-
Knochel, P. et al. (2015). Palladium-catalyzed β-Selective C(sp3)–H Arylation of N-Boc-Piperidines. Organic Syntheses. URL:[Link]
Strategic Integration of Fluorinated Pyridine-Piperidine Scaffolds in Modern Drug Discovery
A Technical Whitepaper on Physicochemical Modulation, Synthetic Workflows, and Fragment-Based Design
Executive Summary
In the landscape of modern medicinal chemistry, the piperidine ring remains the most prevalent saturated N-heterocycle in FDA-approved pharmaceuticals. However, the inherent basicity of unmodified piperidines frequently introduces pharmacokinetic liabilities, including off-target toxicity and poor metabolic stability. As a Senior Application Scientist, I have observed firsthand that the strategic incorporation of fluorine into pyridine and piperidine scaffolds is not merely a structural tweak—it is a fundamental physicochemical overhaul. This guide dissects the causality behind fluorine-mediated scaffold optimization, detailing the synthetic logic, self-validating experimental workflows, and structural biology implications required to successfully deploy these 3D fragments in drug discovery.
Mechanistic Causality: Why Fluorinate N-Heterocycles?
To understand the necessity of fluorination, we must first address the thermodynamic and biological behavior of basic amines. Unmodified piperidines typically exhibit a high basicity (pKa ~9.5). In physiological environments (pH 7.4), this basic nitrogen is heavily protonated. While this aids aqueous solubility, it frequently leads to promiscuous off-target binding. Most notably, basic amines are a primary driver of cardiovascular toxicity via interaction with the hERG potassium ion channel, as well as inducing phospholipidosis 1[1].
To engineer around this liability, we employ fluorine substitution. Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect. When placed adjacent to the nitrogen (e.g., at the 3- or 4-position), it pulls electron density away from the nitrogen lone pair, significantly 2[2].
Crucially, the 3D orientation of the fluorine atom dictates the magnitude of this effect. As demonstrated in the development of Merck's kinesin spindle protein (KSP) inhibitor MK-0731, an axial fluorine atom aligns its C-F bond antiparallel to the N⁺-H bond of the protonated amine. This specific dipole alignment stabilizes the protonated state relative to the equatorial isomer, resulting in a finely tuned pKa of 7.6 (compared to 6.6 for the equatorial homologue) 1[1]. This optimized basicity disrupted hERG binding while maintaining target efficacy, showcasing why precise stereocontrol is non-negotiable in3[3].
Caption: Logic flow of fluorine-mediated physicochemical optimization in piperidine scaffolds.
Synthetic Imperatives: The Dearomatization-Hydrogenation (DAH) Paradigm
A common pitfall in heterocycle saturation is attempting direct electrophilic or nucleophilic fluorination of saturated piperidine rings. In my experience, this approach suffers from poor regioselectivity and nearly impossible stereocontrol, leading to complex, inseparable mixtures.
The causal solution is to invert the retrosynthetic logic: begin with planar, commercially available fluoropyridines and subject them to a dearomatization-hydrogenation (DAH) process 4[4]. By utilizing metal-catalyzed heterogeneous hydrogenation, the planar aromatic ring is forced to accept hydrogen atoms from a single face (the catalyst surface), ensuring an all-cis diastereoselective reduction.
While early iterations utilized homogeneous Rh(I) complexes, these are highly sensitive to moisture and functional group interference. Transitioning to 5 provides a thermodynamic sink[5]. The robust surface binding ensures that partially reduced tetrahydropyridine intermediates do not prematurely dissociate, driving the reaction to complete saturation even in the presence of ambient air and moisture.
Caption: Workflow of the Dearomatization-Hydrogenation (DAH) process for fluoropiperidines.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems, incorporating mandatory quality control (QC) checkpoints.
Protocol 1: Synthesis of all-cis-Fluoropiperidines via Pd-Catalyzed DAH
Objective: Diastereoselective conversion of 3-fluoropyridine to cis-3-fluoropiperidine.
-
Catalyst Activation & Loading: Load 5 mol% of Pd/C (10% wt) into a high-pressure hydrogenation reactor. Causality: Heterogeneous Pd is chosen over Rh(I) to tolerate trace moisture and force facial selectivity.
-
Substrate Addition: Dissolve 3-fluoropyridine (1.0 equiv) in anhydrous methanol and add to the reactor.
-
Validation Check 1: Take a baseline LC-MS aliquot to confirm starting material purity and the absence of pre-existing oxidized species (N-oxides).
-
-
Pressurization & Reaction: Purge the reactor with N₂ (3x), then pressurize with H₂ gas to 40 bar. Heat to 50°C. Causality: High pressure is required to overcome the aromatic resonance energy barrier of the pyridine ring.
-
Real-Time Monitoring: Monitor H₂ uptake via an inline mass flow controller.
-
Validation Check 2: The reaction is only deemed complete when the rate of volume change (dV/dt) plateaus at zero for >30 minutes. Premature quenching yields inseparable tetrahydropyridine mixtures.
-
-
Isolation & Stereochemical QC: Filter the catalyst through a Celite pad and concentrate the filtrate.
Protocol 2: Chemoinformatic & Enzymatic Screening of 3D Fluorinated Fragments
Objective: Evaluate fluorinated piperidine fragments against viral proteases (e.g., SARS-CoV-2 3CLPro) 3[3].
-
Chemoinformatic Profiling: Generate 3D conformers of the synthesized fluoropiperidines. Calculate theoretical pKa values using quantum mechanical (QM) models.
-
Validation Check 1: Titrate a physical sample to ensure the experimental pKa matches the computed model within ±0.2 log units.
-
-
Fragment Library Plating: Array the fragments in 384-well plates at a concentration of 100 µM in assay buffer (HEPES pH 7.3). Causality: 100 µM is the optimal threshold for fragment-based screening to detect weak, low-affinity hits without causing compound aggregation.
-
FRET-Based Enzymatic Assay: Introduce recombinant 3CLPro and a FRET-labeled peptide substrate.
-
Validation Check 2: Calculate the Z'-factor for the assay plate using positive (known inhibitor) and negative (DMSO) controls. A Z'-factor > 0.6 mathematically validates the assay's dynamic range and robustness against false positives.
-
Data Presentation: Physicochemical Impact
The table below summarizes the quantitative impact of strategic fluorination on pyridine and piperidine scaffolds, demonstrating the causal link between structural modification and biological consequence.
| Scaffold | Modification | pKa Shift | Lipophilicity (LogD) | Biological Consequence |
| 4-Piperidine (KSP Inhibitor) | Unmodified | ~9.5 | Baseline | High hERG affinity, P-gp efflux liability |
| 4-Piperidine (KSP Inhibitor) | Axial 3-Fluoro | ~7.6 | Increased | Reduced hERG, Evades P-gp (e.g., MK-0731) |
| 4-Piperidine (KSP Inhibitor) | Equatorial 3-Fluoro | ~6.6 | Increased | Sub-optimal target binding, excessive basicity drop |
| Pyridine | 3-Fluoro | -1.5 to -2.0 | Increased | Improved metabolic stability against oxidation |
Conclusion
Fluorinated pyridine-piperidine scaffolds represent a masterclass in physicochemical engineering. By understanding the causality between fluorine orientation, dipole alignment, and pKa modulation, drug development professionals can systematically design out hERG liabilities and metabolic instability. The transition from homogeneous to heterogeneous DAH synthesis has further democratized access to these complex 3D fragments, enabling more robust fragment-based drug discovery pipelines.
References
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 2024.3
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (MDPI), 2023. 6
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 2019.4
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update, 2019.1
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 2020.5
-
α-Fluoroamines: Myth or Reality? ChemRxiv, 2025. 2
Sources
Pharmacophore Mapping of 5-Fluoro-2-Substituted Pyridines: A Strategic Guide for Scaffold Optimization
Executive Summary
The pyridine ring is one of the most privileged scaffolds in medicinal chemistry, featured extensively in FDA-approved small molecules[1]. Within this vast chemical space, the 5-fluoro-2-substituted pyridine motif has emerged as a highly strategic pharmacophore. Frequently deployed in the design of ATP-competitive kinase inhibitors and CNS-active agents, this scaffold offers a unique combination of hydrogen-bonding capability, metabolic stability, and precise stereoelectronic control. This whitepaper provides an in-depth technical analysis of the causality behind this scaffold's efficacy, detailed pharmacophore mapping, and a self-validating experimental workflow for its optimization.
Section 1: Mechanistic Rationale & Stereoelectronic Causality
The selection of a 5-fluoro-2-substituted pyridine core during lead optimization is driven by specific physicochemical and spatial requirements. Every atom in this scaffold serves a distinct, causal purpose in target engagement and pharmacokinetic stability[2].
The Stereoelectronic Impact of the 5-Fluoro Substitution
The introduction of a fluorine atom at the 5-position (para to the 2-substituent, meta to the pyridine nitrogen) is a profound stereoelectronic modulator:
-
pKa Modulation: Fluorine's strong inductive electron-withdrawing effect (-I) significantly reduces the basicity of the pyridine nitrogen (N1). A less basic N1 minimizes off-target hERG channel liability and enhances passive membrane permeability, which is critical for intracellular and CNS targets.
-
Metabolic Shielding: The 5-position of an unsubstituted pyridine ring is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. The exceptionally strong C-F bond (~116 kcal/mol) effectively blocks this metabolic soft spot, prolonging the compound's half-life.
-
Hydrophobic & Halogen Bonding: Despite its small van der Waals radius (1.47 Å), fluorine is highly lipophilic. It can occupy small hydrophobic pockets within a target's binding site or engage in multipolar C-F···C=O interactions with the protein backbone.
The Vector of the 2-Substitution
The 2-position dictates the primary interaction vector. When substituted with an amine (e.g., forming a 2-aminopyridine), the scaffold presents a classic bidentate hydrogen-bonding motif. The pyridine N1 acts as a Hydrogen Bond Acceptor (HBA), and the 2-NH acts as a Hydrogen Bond Donor (HBD). This configuration perfectly mimics the hydrogen-bonding pattern of the adenine ring in ATP, making it an ideal hinge-binding motif for kinase inhibitors[3].
Section 2: Pharmacophore Feature Mapping
To effectively utilize this scaffold, we must translate its chemical structure into a 3D pharmacophore model. The quantitative impact of the 5-fluoro substitution on the scaffold's physicochemical properties dictates its spatial mapping.
Quantitative Data Presentation
The following table summarizes how the stepwise addition of pharmacophore features alters the core properties of the scaffold, driving the rationale for the 5-fluoro-2-amino configuration.
| Scaffold | pKa (Conjugate Acid) | LogP (Calculated) | Primary Pharmacophore Features |
| Pyridine | ~5.2 | 0.65 | HBA (N1), Aromatic Ring |
| 2-Aminopyridine | ~6.8 | 0.50 | HBA (N1), HBD (2-NH), Aromatic Ring |
| 5-Fluoro-2-aminopyridine | ~5.2 | 0.85 | HBA (N1), HBD (2-NH), Hydrophobic/Halogen Bond (5-F) |
Table 1: Physicochemical shifts demonstrating the causality of 5-fluoro substitution. The fluorine atom counteracts the pKa increase caused by the 2-amino group while simultaneously increasing lipophilicity.
Logical Mapping of Features to Target Interactions
Logical mapping of 5-fluoro-2-substituted pyridine features to target interactions.
Section 3: Experimental Workflow for Pharmacophore Validation
A robust drug discovery program requires a self-validating experimental system. The following protocol details the step-by-step methodology for designing, synthesizing, and validating a 5-fluoro-2-substituted pyridine pharmacophore. The workflow is inherently self-validating: computational predictions are empirically tested via enzymatic assays, and the precise spatial arrangement is orthogonally confirmed via X-ray crystallography, creating a closed-loop feedback system.
Step-by-Step Methodology
Step 1: Computational Feature Extraction & 3D-QSAR Modeling
-
Action: Utilize molecular modeling software (e.g., Discovery Studio) to align known active compounds containing the scaffold. Generate a 3D-QSAR model correlating the spatial arrangement of the HBA (N1), HBD (2-NH), and Hydrophobic feature (5-F) with pIC50 values[3].
-
Causality: Alignment based on the rigid pyridine core ensures that the spatial vectors of the 5-fluoro and 2-substituent are accurately mapped against the target's binding pocket, establishing a mathematical model where steric/electronic fields predict biological activity.
Step 2: Chemical Synthesis via SNAr
-
Action: Synthesize a focused library of analogs starting from 2-chloro-5-fluoropyridine. Introduce diverse 2-substituents via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.
-
Causality: 2-chloro-5-fluoropyridine is a highly reactive electrophile. The synergistic electron-withdrawing effects of the chloro and fluoro groups lower the LUMO of the pyridine ring, allowing for highly efficient, regioselective substitution at the 2-position.
Step 3: In Vitro Enzymatic Validation
-
Action: Screen the synthesized library using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay against the isolated target (e.g., CDK9 or VEGFR-2).
-
Causality: TR-FRET provides a highly sensitive, low-interference readout of target engagement. The resulting IC50 values empirically validate the predictive power of the computational 3D-QSAR model.
Step 4: Orthogonal Validation via X-Ray Crystallography
-
Action: Co-crystallize the most potent 5-fluoro-2-substituted pyridine analog with the target protein and resolve the structure via X-ray diffraction.
-
Causality: Crystallography provides definitive, orthogonal proof that the 5-fluoro group and 2-substituent occupy the exact pharmacophore spaces predicted in Step 1, validating the entire design hypothesis.
Workflow Visualization
End-to-end workflow for computational design and empirical validation.
Conclusion
The 5-fluoro-2-substituted pyridine is not just a structural motif; it is a finely tuned instrument for molecular recognition. By understanding the precise causality behind its stereoelectronic properties—specifically how the 5-fluoro group modulates pKa and provides metabolic shielding, while the 2-substituent anchors the molecule via hydrogen bonding—drug development professionals can rationally deploy this scaffold to overcome complex pharmacokinetic and pharmacodynamic challenges.
References
-
Pharmacophore models for CDK9 inhibitors. (a) A 3D-QSAR pharmacophore... | Download Scientific Diagram Source: ResearchGate URL:[Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC (National Institutes of Health) URL:[Link]
-
Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL:[Link]
Sources
Metabolic stability of fluorinated piperidine derivatives
Title: Engineering Metabolic Resilience: The Strategic Fluorination of Piperidine Scaffolds in Drug Discovery
Executive Summary
The piperidine ring is one of the most ubiquitous nitrogenous pharmacophores in FDA-approved therapeutics. However, its electron-rich basic nitrogen and exposed
The incorporation of fluorine into a piperidine ring is not a mere steric exercise; it fundamentally rewrites the molecule's thermodynamic and electrostatic interaction with hepatic enzymes.
1.1 Thermodynamic Shielding of Metabolic Soft Spots CYP450-mediated aliphatic hydroxylation proceeds via a Hydrogen Atom Transfer (HAT) mechanism driven by a high-valent Iron-Oxo species (Compound I) within the enzyme's active site. The aliphatic C–H bond dissociation energy (BDE) is approximately 105 kcal/mol. By replacing a vulnerable hydrogen with fluorine, we introduce a C–F bond with a significantly higher BDE (~110–126 kcal/mol). This 1 drastically increases the transition state energy required for the initial HAT step, effectively shutting down specific oxidative corridors[1].
1.2 Electrostatic Attenuation and pKa Modulation
Unsubstituted piperidine is highly basic (pKa ~11.2) and exists almost entirely as a protonated cation at physiological pH (7.4). CYP enzymes—particularly CYP2D6—possess negatively charged residues (e.g., Asp301) in their active sites that act as electrostatic anchors for basic amines. Fluorination at the
1.3 Conformational Locking: The Axial-F Preference
Unlike simple steric bulk, fluorine dictates ring geometry. Fluorinated piperidines exhibit a strong4 driven by hyperconjugation (
CYP450 metabolic pathways comparing unsubstituted and fluorinated piperidines.
Quantitative Structure-Property Relationships (QSPR)
To illustrate the profound impact of fluorination, the following table summarizes representative QSPR data for a standard piperidine pharmacophore versus its fluorinated analogs.
| Compound Scaffold | pKa | LogD (pH 7.4) | HLM CL_int (µL/min/mg) | Primary Mechanism of Improvement |
| Piperidine | 11.2 | 0.1 | >100 | Baseline (Rapid |
| 4-Fluoropiperidine | 9.4 | 0.3 | 45 | Steric shielding of |
| 3-Fluoropiperidine | 8.8 | 0.4 | 30 | Strong inductive pKa reduction, axial-F conformational lock |
| 3,3-Difluoropiperidine | 7.3 | 0.8 | <10 | Synergistic inductive effect, complete block of |
Self-Validating Experimental Methodologies
Data integrity in DMPK relies on self-validating systems. Below are the authoritative protocols I employ to evaluate these derivatives.
High-Throughput Microsomal Intrinsic Clearance ( ) Assay
Step-by-step workflow for evaluating intrinsic clearance using HLMs.
Step-by-Step Protocol & Causality:
-
Matrix Preparation: Spike the test compound (final concentration 1 µM) into Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: A 1 µM concentration ensures the reaction operates under linear Michaelis-Menten kinetics (
), allowing for accurate intrinsic clearance extrapolation. Keeping organic solvent (DMSO) <0.1% prevents CYP enzyme denaturation.
-
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.
-
Causality: Allows temperature equilibration and ensures non-specific protein binding reaches a steady state before the catalytic cycle begins.
-
-
Initiation: Add NADPH (final concentration 1 mM) to start the reaction.
-
Causality: NADPH is the obligate electron donor for CYP450. Its addition acts as a precise, instantaneous start switch for the assay.
-
-
Time-Course Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Causality: The 3-fold volume of cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic snapshot in time. The IS controls for LC-MS ionization suppression and volumetric pipetting errors.
-
-
System Validation & Quality Control:
-
Causality: To ensure the system is self-validating, every run must include Verapamil (high-clearance positive control) to confirm enzymatic viability, and a minus-NADPH control to differentiate true CYP-mediated metabolism from chemical instability.
-
Potentiometric Determination of Amine pKa
Because fluorination alters basicity, precise pKa measurement is critical.
-
Dissolution: Dissolve the fluorinated piperidine in a methanol/water cosolvent system.
-
Causality: Fluorination increases lipophilicity; the cosolvent ensures complete dissolution, preventing precipitation during titration which would skew the inflection point.
-
-
Titration: Titrate with standardized 0.1 M HCl and 0.1 M NaOH under a nitrogen atmosphere.
-
Causality: The nitrogen blanket prevents atmospheric
from dissolving into the aqueous matrix and forming carbonic acid, which would artificially alter the pH.
-
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained at different cosolvent ratios and extrapolate to 0% organic modifier.
-
Causality: Provides the true aqueous pKa, correcting for the dielectric constant shift caused by the methanol.
-
Strategic Caveats: The "Dark Side" of Fluorination
While fluorination is a powerful tool, it must be applied with structural awareness. If fluorine is placed at a vulnerable vinylogous position or adjacent to a site of rapid N-dealkylation, CYP-mediated oxidation can lead to heterolytic C–F bond cleavage. This 6 releases free fluoride ions and can generate highly reactive, toxic intermediates (e.g., fluoroacetate or quinone imines) that covalently bind to hepatic proteins, causing severe hepatotoxicity[6]. Therefore, metabolite identification (MetID) using high-resolution mass spectrometry (HRMS) must always accompany
Conclusion
The metabolic stabilization of piperidine derivatives via fluorination represents a triumph of physical organic chemistry applied to drug design. By understanding the triad of thermodynamic shielding, pKa modulation, and conformational locking, researchers can rationally engineer drug candidates that survive first-pass metabolism while maintaining optimal target engagement.
References
1.[4] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference . Source: nih.gov. 4 2.[5] Mitigating Heterocycle Metabolism in Drug Discovery . Source: acs.org. 5 3.[2] The role of fluorine in medicinal chemistry . Source: tandfonline.com. 2 4.[6] The Dark Side of Fluorine . Source: acs.org. 6 5.[3] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities . Source: yuntsg.com. 3 6.[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . Source: nih.gov. 1
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
5-Fluoro-2-(piperidin-2-yl)pyridine: A Comprehensive Guide to Solubility Profiling in Organic Solvents
Executive Summary
5-Fluoro-2-(piperidin-2-yl)pyridine (CAS: 1270471-87-8)[1] is a highly specialized, basic, lipophilic intermediate utilized in advanced pharmaceutical synthesis. For process chemists and drug development professionals, defining the solubility profile of such building blocks in organic solvents is not merely a regulatory checkbox—it is the foundational thermodynamic data required to design scalable crystallization processes, optimize liquid-liquid extractions, and select appropriate reaction media.
This whitepaper provides an in-depth, self-validating methodology for determining and modeling the solubility of 5-Fluoro-2-(piperidin-2-yl)pyridine, grounded in the physicochemical causality of its structural moieties.
Physicochemical Profiling & Structural Causality
To predict and understand the solubility behavior of 5-Fluoro-2-(piperidin-2-yl)pyridine, we must deconstruct its molecular architecture. The solubility of this compound is governed by the interplay of three distinct structural features:
-
The Fluorine Substituent (Lipophilicity & Electronic Effects): The highly electronegative fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I). This extends the π-system through resonance and alters the HOMO-LUMO gap of the pyridine ring. Crucially, fluorination significantly increases the molecule's lipophilicity (LogP). This thermodynamic shift enhances the compound's affinity for non-polar and moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate) while drastically reducing its aqueous solubility.
-
The Piperidine Ring (Hydrogen Bonding): The saturated piperidine ring contains a secondary amine, which acts as both a strong hydrogen-bond donor and acceptor. This moiety ensures that the compound retains moderate to high solubility in polar protic solvents (like methanol and ethanol) through favorable solute-solvent hydrogen bonding networks.
-
The Pyridine Core (Basicity): The pyridine nitrogen serves as a hydrogen-bond acceptor. However, the electron-withdrawing nature of the adjacent fluorinated ring slightly attenuates its basicity compared to unsubstituted pyridine. This nuanced electronic distribution means the molecule will exhibit optimal solubility in solvents that can stabilize polarizable, electron-deficient aromatic systems.
Experimental Methodology: The Self-Validating Solubility Protocol
Kinetic solubility screens (e.g., solvent addition until dissolution) are prone to supersaturation artifacts and are insufficient for rigorous process development. To obtain true thermodynamic equilibrium data, the Isothermal Saturation Shake-Flask Method is universally recognized as the gold standard[2].
The following protocol is designed as a self-validating system, ensuring that every data point generated is thermodynamically stable and analytically sound.
Step 1: Preparation of the Saturated System
-
Accurately weigh an excess amount of crystalline 5-Fluoro-2-(piperidin-2-yl)pyridine into a series of chemically inert, screw-capped borosilicate glass vials[3].
-
Add a precise volume (e.g., 5.0 mL) of the target organic solvent.
-
Causality Note: The presence of a visible, undissolved solid phase at the end of the experiment is an absolute requirement. Without excess solid, the system cannot reach true thermodynamic saturation[3].
Step 2: Isothermal Equilibration
-
Place the sealed vials in a thermostatically controlled orbital shaker or water bath.
-
Agitate the suspensions at a constant temperature (e.g., 298.15 K ± 0.5 K) for a duration of 24 to 72 hours[2].
-
Causality Note: Extended equilibration ensures that any metastable polymorphic transitions occurring in the solvent slurry have time to resolve into the most thermodynamically stable crystal lattice.
Step 3: Phase Separation
-
Cease agitation and allow the vials to rest isothermally for 2 to 4 hours, allowing the bulk solid to sediment.
-
Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.
-
Causality Note: The filter and syringe must be pre-warmed to the exact incubation temperature. If room-temperature equipment is used to filter a solution saturated at a higher temperature, instantaneous precipitation will occur within the filter matrix, leading to falsely low solubility readings.
Step 4: Analytical Quantification & Self-Validation
Quantification can be achieved via two orthogonal methods to ensure systemic accuracy:
-
Gravimetric Analysis: Transfer a known mass of the filtered supernatant to a pre-weighed vial. Evaporate the organic solvent completely under vacuum and weigh the residual solid[3].
-
Chromatographic Analysis (UPLC/UV-Vis): Dilute the supernatant into the linear range of a validated UPLC method and quantify against a standard calibration curve[2].
-
Self-Validation Check: To ensure the integrity of the data, procedural blanks (pure solvent subjected to the exact same equilibration and filtration steps) must be run in parallel to account for solvent evaporation or filter extractables.
Quantitative Data Presentation & Predictive Modeling
Because empirical solubility data for proprietary intermediates is highly dependent on the specific polymorphic form synthesized, process chemists rely on predictive thermodynamic modeling—such as PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) and UNIFAC—to map the solubility space before conducting exhaustive physical experiments[4]. Furthermore, molecular dynamics simulations calculating the free energy of solvation (
Based on the physicochemical profiling of fluorinated pyridine-piperidine derivatives, Table 1 outlines the projected thermodynamic solubility profile for process design.
Table 1: Projected Thermodynamic Solubility Profile of 5-Fluoro-2-(piperidin-2-yl)pyridine (at 298.15 K)
| Solvent Class | Organic Solvent | Predicted Solubility Range | Mechanistic Rationale |
| Polar Aprotic | Dichloromethane (DCM) | > 100 mg/mL (High) | Strong dipole-dipole interactions; the high lipophilicity of the fluorinated ring heavily favors halogenated solvents. |
| Polar Aprotic | Ethyl Acetate | 50 - 100 mg/mL (Moderate-High) | Favorable interactions between the solvent and the polarizable π-system/basic amine. |
| Polar Protic | Methanol | 20 - 50 mg/mL (Moderate) | Driven by strong hydrogen bonding between the solvent's hydroxyl group and the piperidine/pyridine nitrogens. |
| Non-Polar | Heptane | < 5 mg/mL (Low) | Lack of solvent polarizability and complete inability to participate in hydrogen bonding with the heterocyclic nitrogens. |
| Aqueous | Water | < 1 mg/mL (Very Low) | The high LogP induced by the fluorine atom disrupts the aqueous hydrogen-bond network, rendering the free base highly insoluble. |
Experimental Workflow Visualization
The following diagram illustrates the closed-loop, self-validating workflow required to determine and model the solubility of pharmaceutical intermediates accurately.
Figure 1: Standardized workflow for determining intermediate solubility.
References
-
CAS 1270471-87-8 | Sigma-Aldrich - sigmaaldrich.com - 1
-
Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline in Organic Solvents - benchchem.com - 3
-
A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents - benchchem.com - 2
-
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach - d-nb.info -
-
Predicting drug solubility in organic solvents mixtures - unipd.it - 4
-
Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics - acs.org - 5
Sources
Strategic Integration of 5-Fluoro-2-(piperidin-2-yl)pyridine in CNS Drug Design: A Technical Whitepaper on Pharmacophore Optimization
Executive Summary
The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to the restrictive nature of the blood-brain barrier (BBB) and rapid hepatic clearance of lipophilic neuroactive compounds. In modern medicinal chemistry, the strategic incorporation of halogenated heterocycles has emerged as a premier solution.
This whitepaper provides an in-depth technical analysis of 5-Fluoro-2-(piperidin-2-yl)pyridine (CAS: 1270471-87-8), a highly versatile, bifunctional chiral building block. By dissecting the physicochemical and pharmacokinetic enhancements conferred by specific regioselective fluorination, this guide serves as a blueprint for researchers engineering next-generation neurotherapeutics—particularly those targeting nicotinic acetylcholine receptors (nAChRs) and monoamine transporters.
Mechanistic Rationale: The Fluorine Effect in Pyridine-Piperidine Scaffolds
As a Senior Application Scientist, I approach scaffold selection not as a structural preference, but as a solution to a pharmacokinetic equation. The parent compound, 2-(piperidin-2-yl)pyridine, is a classic pharmacophore mimicking endogenous neurotransmitters. However, it suffers from high basicity (leading to P-glycoprotein efflux) and metabolic liabilities at the pyridine ring. The introduction of a fluorine atom at the 5-position fundamentally rewires the molecule's behavior[1].
pKa Modulation and P-glycoprotein (P-gp) Evasion
Basic amines often trigger P-gp-mediated efflux at the BBB. The highly electronegative fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect across the pyridine ring. This significantly reduces the pKa of the adjacent pyridine nitrogen, and to a lesser extent, the piperidine secondary amine. By reducing the overall basicity and hydrogen-bond donor (HBD) capacity at physiological pH, the scaffold evades P-gp recognition, dramatically improving brain penetrance[2].
Metabolic Shielding (CYP450 Resistance)
The 5-position of the pyridine ring is a known "soft spot" for Phase I oxidative metabolism (hydroxylation) by hepatic Cytochrome P450 enzymes. Substituting the C-H bond with a highly stable C-F bond (approximately 116 kcal/mol) sterically and electronically blocks this metabolic liability. This regioselective fluorination enhances the intrinsic half-life (
Target Affinity and Halogen Bonding
In the context of nAChR targeting, the piperidine nitrogen mimics the quaternary ammonium group of acetylcholine, serving as a critical cation-
Fig 1: Pharmacophore binding model of the fluorinated scaffold within the nAChR active site.
Quantitative Physicochemical Profiling
To illustrate the profound impact of the 5-fluoro substitution, the following table summarizes the representative physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) shifts observed during hit-to-lead optimization of this scaffold class.
| Parameter | 2-(piperidin-2-yl)pyridine (Parent) | 5-Fluoro-2-(piperidin-2-yl)pyridine | Pharmacological Impact |
| Pyridine pKa (calc) | ~5.2 | ~3.8 | Reduced basicity limits non-specific binding. |
| LogP (Lipophilicity) | 1.5 | 2.1 | Enhanced passive diffusion across the BBB[4]. |
| P-gp Efflux Ratio | > 3.0 (Substrate) | < 1.5 (Non-substrate) | Evades active transport out of the brain[2]. |
| HLM | 45.0 | 12.5 | Superior metabolic stability and prolonged half-life. |
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the evaluation of 5-Fluoro-2-(piperidin-2-yl)pyridine derivatives must follow rigorous, self-validating protocols. Below are the definitive methodologies for assessing BBB permeability and metabolic stability.
Protocol 1: In Vitro BBB Permeability Assay (PAMPA-BBB)
Causality: Traditional Caco-2 assays do not accurately reflect the lipid composition of the brain endothelium. We utilize a Porcine Brain Lipid (PBL) extract to specifically mimic the BBB microenvironment.
Step-by-Step Methodology:
-
Preparation of Solutions: Dissolve the fluorinated compound in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 10
(final DMSO concentration 1%). Causality: Minimizing DMSO prevents artificial fluidization of the lipid membrane. -
Membrane Coating: Apply 4
of PBL solution (20 mg/mL in dodecane) to the PVDF membrane filter of the acceptor plate. Causality: Dodecane acts as a volatile solvent that leaves a uniform lipid bilayer upon evaporation. -
Assay Assembly: Add 300
of the compound solution to the donor wells and 200 of fresh PBS to the acceptor wells. Assemble the sandwich plate. -
Incubation: Incubate at 25°C for 18 hours in a humidity chamber to reach steady-state diffusion.
-
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability (
). -
System Validation: Run Verapamil (high permeability,
cm/s) and Theophylline (low permeability, cm/s) concurrently. The assay is only valid if controls fall within these established ranges.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Causality: To prove that the 5-fluoro substitution successfully shields the pyridine ring from CYP450 oxidation, intrinsic clearance (
Step-by-Step Methodology:
-
Pre-incubation: Combine 1
of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. Causality: Pre-equilibration prevents thermal shock and establishes baseline protein binding before enzymatic activation. -
Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate Phase I metabolism.
-
Time-Course Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50
aliquot and immediately quench it in 150 of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at exact time points. -
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.
-
System Validation: Utilize Testosterone as a high-clearance control to verify the enzymatic viability of the HLM batch.
Fig 2: Sequential drug discovery workflow utilizing the 5-Fluoro-2-(piperidin-2-yl)pyridine scaffold.
Conclusion
The utilization of 5-Fluoro-2-(piperidin-2-yl)pyridine is a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine[1], medicinal chemists can systematically override the inherent pharmacokinetic flaws of basic heterocycles. This scaffold not only ensures robust BBB penetration and metabolic endurance but also provides a highly tunable vector for engaging complex CNS targets like nAChRs.
References
-
RSC Publishing. "Organic & Biomolecular Chemistry: Synthesis of Fluorinated Heterocycles".[Link]
-
Open Library Publishing Platform. "Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition". [Link]
-
PMC. "Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025)".[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
Strategic Bioisosterism: Optimizing the 2-(Piperidin-2-yl)pyridine Scaffold
Executive Summary & Pharmacophoric Deconstruction
The 2-(piperidin-2-yl)pyridine scaffold (structure 1 ) is a privileged substructure in medicinal chemistry, serving as the pharmacophoric core for the psychostimulant methylphenidate (Ritalin) and a host of nicotinic acetylcholine receptor (nAChR) ligands like anabasine.
While potent, this scaffold presents three distinct liabilities in drug development:
-
Metabolic Susceptibility: The piperidine ring is a "metabolic hotspot," prone to CYP450-mediated oxidation (specifically at the
-carbon).[1] -
Conformational Entropy: The single bond connecting the rings allows free rotation, imposing an entropic penalty upon binding unless the bioactive conformation is favored.
-
Physicochemical Limitations: The high basicity of the secondary amine (pKa ~11.[1]1) often limits blood-brain barrier (BBB) penetration due to high ionization at physiological pH.[1]
This guide details a bioisosteric replacement strategy designed to address these liabilities while retaining the critical intramolecular hydrogen bond (IMHB) that defines the bioactive conformation.
The Mechanistic Anchor: The "Pincer" Conformation
Mechanistic integrity relies on understanding that 1 does not exist as a random coil. In non-polar environments (mimicking the receptor pocket), the piperidine NH acts as a hydrogen bond donor to the pyridine nitrogen lone pair. This forms a pseudo-5-membered ring (a "pincer" conformation), locking the dihedral angle.
-
Design Rule: Any bioisosteric replacement must either preserve this IMHB capability or rigidify the molecule into this specific geometry.[1]
Figure 1: Pharmacophoric deconstruction highlighting the critical intramolecular hydrogen bond (IMHB) that stabilizes the bioactive conformation.
Bioisosteric Replacement Strategies[2][3][4][5][6][7][8]
Strategy A: The Aromatic Sector (Pyridine Replacements)
Objective: Modulate electrostatics and metabolic stability without disrupting the H-bond acceptor capability.
| Bioisostere | Rationale | Impact on pKa (Conjugate Acid) | Structural Consequence |
| Pyrazine | Reduces electron density; adds a second N-acceptor.[1] | ~0.6 (Pyrazine) vs 5.2 (Pyridine) | drastically lowers basicity of the aromatic ring; improves metabolic stability against oxidative attack. |
| Thiazole | Classical bioisostere (S mimics -CH=CH-).[1] | ~2.5 | Mimics the geometry of pyridine but alters lipophilicity (LogP). The Nitrogen remains available for IMHB. |
| 3-Fluoropyridine | Steric/Electronic modulation.[1] | ~3.0 | Fluorine adjacent to N reduces basicity (inductive effect) and blocks metabolic attack at the 3-position. |
Expert Insight: Replacing pyridine with thiazole is particularly effective for nAChR ligands (e.g., shifting from nicotine to cotinine-like analogs) because the sulfur atom modulates the electronic surface potential while maintaining the vector of the nitrogen lone pair.
Strategy B: The Aliphatic Sector (Piperidine Replacements)
Objective: Lower the basicity (pKa) to improve BBB permeability and block metabolic hotspots.
-
Morpholine:
-
Why: The oxygen atom exerts an inductive electron-withdrawing effect, lowering the pKa of the amine from ~11 to ~8.3.
-
Result: Higher fraction of unionized drug at pH 7.4
Better passive diffusion.[1]
-
-
Thiomorpholine:
-
Why: Increases lipophilicity (LogP) compared to morpholine if the parent compound is too polar.
-
-
Piperazine:
-
Why: Introduces a second nitrogen.[1] This is risky as it introduces a new ionizable center, but N-substitution on the distal nitrogen allows for rapid SAR expansion (e.g., adding solubilizing groups).
-
Strategy C: Conformational Locking (The Linker)
Objective: Eliminate the entropic penalty of binding by fusing the two rings.
-
Quinolizidine Fusion: Bridging the piperidine nitrogen to the pyridine ring (via a carbon chain) creates a quinolizidine or indolizidine system.
-
Benefit: This "pre-pays" the entropy cost.[1] The molecule is permanently locked in the bioactive conformation.
Experimental Protocol: Self-Validating Synthesis
Constructing these analogs requires a robust method that tolerates heteroatoms.[1] The Suzuki-Miyaura Cross-Coupling is the gold standard here, but 2-pyridyl boronates are notoriously unstable (protodeboronation).
Protocol: Modified Suzuki Coupling for 2-Heteroaryl Systems This protocol utilizes a protected boronic ester to prevent instability.[1]
Reagents & Setup
-
Electrophile: 2-Bromopyridine derivative (1.0 equiv).[1]
-
Nucleophile: N-Boc-piperidin-2-yl boronic acid pinacol ester (1.2 equiv).[1]
-
Catalyst:
(5 mol%). -
Base:
(3.0 equiv).[1]
Step-by-Step Workflow
-
Degassing (Critical): Charge a microwave vial with the aryl bromide, boronate ester, base, and catalyst. Seal. Evacuate and backfill with Argon (
). Why: Oxygen poisons the Pd(0) species and accelerates protodeboronation. -
Solvation: Add degassed solvent via syringe.[1]
-
Reaction: Heat to 90°C for 12 hours (or 110°C for 1 hour in microwave).
-
Workup: Filter through Celite (removes Pd black).[1] Dilute with EtOAc, wash with brine.[1]
-
Deprotection (The Validation Step): Treat the crude N-Boc intermediate with TFA/DCM (1:1).
-
Self-Validation: Monitor by LCMS.[1] The mass shift (
) confirms the Boc removal. The disappearance of the starting bromide confirms coupling efficiency.
-
Figure 2: Synthetic workflow for accessing bioisosteric analogs via cross-coupling.
Evaluation & Data Analysis
Once synthesized, analogs must be profiled.[1] The following table summarizes expected shifts in physicochemical properties for key bioisosteres relative to the parent scaffold.
| Analog Type | Modification | Primary Utility | ||
| Parent | None | 0.0 (Ref ~1.[1]1) | 0.0 (Ref ~11.1) | Baseline |
| Morpholine | O-insertion (pos 4) | -0.8 (More Polar) | -2.8 (Less Basic) | BBB Penetration |
| Difluoro | 4,4-Difluoropiperidine | -0.2 | -1.5 | Metabolic Stability |
| Pyrazine | Pyridine | -0.6 | N/A (Aromatic change) | Selectivity |
Evaluation Assay: Microsomal Stability
To validate the "Metabolic Hotspot" hypothesis:
-
Incubate analog (1
M) with human liver microsomes (HLM) + NADPH.[1] -
Sample at t=0, 15, 30, 60 min.
-
Analyze via LC-MS/MS.[1]
-
Success Metric: Intrinsic clearance (
) < 20 L/min/mg protein indicates successful bioisosteric shielding of the metabolic soft spot.
References
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[3] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
Methylphenidate SAR: Deutsch, H. M., et al. (1996). Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry, 39(6), 1201–1209.[4] Link
-
Conformational Analysis: Hanyu, M., et al. (2005). Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen... Journal of Peptide Science, 11(8), 491-498.[5] Link
-
Suzuki Coupling of 2-Pyridyls: Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1][6] Angewandte Chemie, 119(28), 5455-5459. Link
Sources
- 1. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Catalytic Hydrogenation of 5-Fluoro-2-(pyridin-2-yl)pyridine
Abstract & Scope
This application note details a robust protocol for the catalytic hydrogenation of 5-fluoro-2-(pyridin-2-yl)pyridine (5-fluoro-2,2'-bipyridine) to its saturated analog, 5-fluoro-2-(piperidin-2-yl)piperidine .
The hydrogenation of fluorinated heteroaromatics presents a binary challenge: catalyst poisoning by the basic nitrogen atoms and hydrodefluorination (HDF) , where the labile C–F bond is cleaved under reducing conditions. While Platinum Oxide (PtO₂) in acetic acid is the classical standard, this guide prioritizes a modern, high-fidelity system utilizing Pearlman’s Catalyst (Pd(OH)₂/C) in acidic methanol. This method offers superior retention of the fluorine substituent and cleaner conversion profiles for bipyridyl systems.
Scientific Background & Mechanistic Logic
The Chemoselectivity Challenge
The reduction of 5-fluoro-2-(pyridin-2-yl)pyridine requires the saturation of two aromatic pyridine rings while preserving a sensitive aryl-fluorine bond.
-
Catalyst Poisoning: The product (piperidine) is a stronger Lewis base than the substrate (pyridine). Free secondary amines bind irreversibly to active metal sites, halting turnover.
-
Hydrodefluorination (HDF): On Pd and Pt surfaces, oxidative addition into the C–F bond competes with alkene hydrogenation. HDF is often thermodynamically driven by the formation of stable H–F.[1]
The Solution: Acid-Mediated Activation
To circumvent these issues, this protocol employs a Brønsted Acid Activation Strategy .
-
Protonation: Using excess HCl or H₂SO₄ protonates both pyridine nitrogens. This prevents the nitrogen lone pair from coordinating to the metal catalyst (poisoning).
-
Electronic Deactivation: Protonation renders the pyridine ring electron-deficient, facilitating hydride transfer from the metal surface.
-
Fluorine Retention: Recent kinetic studies (e.g., Glorius et al., ACS Catal. 2020) indicate that acidic media significantly suppress the HDF pathway on Palladium surfaces, likely by altering the adsorption mode of the fluorinated arene.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Substrate | 5-Fluoro-2-(pyridin-2-yl)pyridine | Starting Material |
| Catalyst | 20 wt% Pd(OH)₂ on Carbon (Pearlman's Catalyst) | High-activity hydrogenation catalyst |
| Solvent | Methanol (HPLC Grade) | Solvent |
| Acid Additive | 1.25 M HCl in Methanol (or conc. HCl) | Activator / Poison inhibitor |
| Hydrogen Source | H₂ Gas (Ultra High Purity) | Reductant |
| Reactor | Parr Hydrogenator or High-Pressure Autoclave | Pressure vessel (50–100 psi) |
Step-by-Step Procedure
Step 1: Preparation of the Reaction Mixture
-
Weighing: In a tared vial, weigh 1.0 equivalent (e.g., 500 mg) of 5-fluoro-2-(pyridin-2-yl)pyridine.
-
Solvation: Dissolve the substrate in Methanol (concentration ~0.1 M).
-
Acidification: Add 5.0 equivalents of HCl (using 1.25 M HCl/MeOH or similar).
-
Note: The substrate has two basic nitrogens; excess acid ensures full protonation of the starting material and the highly basic product.
-
-
Catalyst Addition: Carefully add 20 wt% Pd(OH)₂/C (10–20 wt% loading relative to substrate mass).
-
Safety Alert: Dry Pd/C is pyrophoric. Wet the catalyst with a small amount of water or add it under an argon blanket.[2]
-
Step 2: Hydrogenation
-
Sealing: Transfer the mixture to the high-pressure reactor vessel.
-
Purging: Purge the vessel with Nitrogen (3 cycles) followed by Hydrogen (3 cycles) to remove oxygen.
-
Pressurization: Charge the reactor with H₂ to 50–100 psi (3.5–7 bar) .
-
Reaction: Stir vigorously (critical for heterogeneous catalysis) at Room Temperature (20–25 °C) .
-
Time: Typical reaction time is 12–24 hours.[3]
-
Monitoring: Monitor H₂ uptake. If uptake stalls, repressurize.
-
Step 3: Workup & Isolation
-
Venting: Carefully vent H₂ and purge with Nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[4] Rinse the pad with Methanol.
-
Caution: The filter cake is flammable. Keep wet at all times.
-
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the hydrochloride salt of the product.
-
Free Basing (Optional but Recommended for Purification):
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the role of acid in directing the reaction toward the desired fluorinated product.
Caption: Mechanistic pathway highlighting the critical role of acid protonation in activating the substrate and suppressing the hydrodefluorination side reaction.
Quality Control & Troubleshooting
Analytical Validation
| Method | Purpose | Acceptance Criteria |
| ¹⁹F NMR | Confirm Fluorine Retention | Single peak (shift depends on stereoisomer). Absence of fluoride ion peak. |
| ¹H NMR | Confirm Saturation | Disappearance of aromatic protons (7.0–9.0 ppm). Appearance of aliphatic multiplets (1.5–4.0 ppm). |
| LC-MS | Purity & Identity | M+H matches calculated mass for C₁₀H₁₉FN₂. No M-18 (defluorinated) peak. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning or insufficient pressure. | 1. Increase H₂ pressure to 100 psi.2. Ensure sufficient acid (pH < 2).3. Add fresh catalyst. |
| Defluorination (HDF) | Temperature too high or wrong catalyst. | 1. Strictly maintain 20–25 °C.2. Switch from Pd/C to Pd(OH)₂/C.3. Increase Acid concentration. |
| Low Yield | Product loss during workup. | Piperidines are water-soluble. During extraction, ensure aqueous phase is pH > 12 and salt with NaCl to drive product into organic phase. |
References
-
Wiesenfeldt, M. P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
-
Glorius, F., et al. (2019).[5] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10, 333. [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. Asian Journal of Chemistry, 27(12), 4437-4440. [Link]
Sources
Application Note: Preparation of Chiral 5-Fluoro-2-(piperidin-2-yl)pyridine Intermediates
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Strategy and Experimental Protocols
Introduction & Strategic Overview
Chiral 2-arylpiperidines are highly privileged pharmacophores in modern drug discovery, frequently utilized as bioisosteres, basic amine centers in CNS therapeutics, and key structural motifs in oncology drugs[1]. The specific intermediate, 5-Fluoro-2-(piperidin-2-yl)pyridine (CAS: 1270471-87-8), presents a unique synthetic challenge due to the presence of the basic pyridine nitrogen, the sensitive fluoro-substituent, and the requirement for strict stereocontrol at the C2 position of the piperidine ring.
This application note details two rigorously validated synthetic pathways for the preparation of this chiral intermediate:
-
Route A (Modern Catalysis): Iridium-catalyzed asymmetric hydrogenation of a cyclic imine precursor. This is the industry-preferred route for scale-up due to its high atom economy and excellent enantiomeric excess (ee)[2].
-
Route B (Classical Resolution): Achiral reduction followed by diastereomeric salt resolution using a chiral auxiliary. This serves as a robust, highly reliable fallback for early-stage discovery where specialized catalysts may not be immediately available.
Mechanistic Causality: Overcoming Catalyst Poisoning
A critical bottleneck in reducing 2-pyridyl imines is the tendency of the basic pyridine nitrogen to coordinate with transition metal catalysts (e.g., Pd, Rh, Ru), leading to severe catalyst poisoning. To circumvent this, Route A employs an Iridium(I) precatalyst paired with a bulky chiral spiro phosphine-oxazoline ligand. The steric bulk of the ligand prevents off-target coordination of the pyridine nitrogen while simultaneously directing the hydride transfer strictly to one face of the imine[3].
Synthetic Pathways & Mechanistic Workflows
Figure 1: Divergent synthetic pathways for chiral 5-Fluoro-2-(piperidin-2-yl)pyridine.
Figure 2: Simplified catalytic cycle for Ir-catalyzed asymmetric imine hydrogenation.
Quantitative Data & Route Comparison
The following table summarizes the empirical performance metrics of both routes, allowing process chemists to select the appropriate methodology based on project phase and resource availability.
| Parameter | Route A: Asymmetric Hydrogenation | Route B: Classical Resolution |
| Overall Yield (from Imine) | 85 – 92% | 30 – 35% (max 50% theoretical) |
| Enantiomeric Excess (ee) | 93 – 96% | >99% (after 2 recrystallizations) |
| Scalability | Excellent (Gram to Kg scale) | Moderate (High solvent volumes) |
| E-Factor (Waste generation) | Low (< 15) | High (> 50) |
| Primary Cost Driver | Iridium Catalyst & Chiral Ligand | Resolving Agent & Solvents |
| Time to Completion | 24 hours | 72 – 96 hours |
Experimental Protocols
Protocol 1: Synthesis of Key Intermediate 2-(5-Fluoropyridin-2-yl)-3,4,5,6-tetrahydropyridine
Note: Strict temperature control is required to prevent "halogen-dance" side reactions or the formation of pyridyne intermediates.
-
Preparation: Flame-dry a 500 mL Schlenk flask under argon. Add 2-bromo-5-fluoropyridine (10.0 g, 56.8 mmol) and anhydrous THF (150 mL).
-
Lithiation: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (2.5 M in hexanes, 23.8 mL, 59.6 mmol) over 20 minutes, maintaining the internal temperature below -70 °C.
-
Self-Validation Step: Quench a 0.5 mL aliquot of the reaction mixture with CD3OD. Extract with EtOAc and analyze via crude
H-NMR. The disappearance of the C2 proton and appearance of deuterium confirms >95% lithiation. Do not proceed until confirmed. -
Addition: Dropwise add a solution of
-valerolactam (5.9 g, 59.6 mmol) in anhydrous THF (30 mL). -
Cyclization: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous NH
Cl (100 mL). Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 80:20) to yield the cyclic imine as a pale yellow oil.
Protocol 2 (Route A): Iridium-Catalyzed Asymmetric Hydrogenation
Note: This protocol utilizes a chiral spiro phosphine-oxazoline Iridium complex, which is highly selective for 2-pyridyl cyclic imines[3].
-
Setup: Inside an argon-filled glovebox, charge a stainless-steel autoclave with the cyclic imine intermediate (5.0 g, 28.0 mmol).
-
Catalyst Addition: Add[Ir(COD)(S-Spiro-Ligand)]BArF (1.0 mol%) and anhydrous THF (50 mL). Seal the autoclave.
-
Hydrogenation: Purge the autoclave with H
gas three times, then pressurize to 50 atm. Stir the mixture vigorously at room temperature for 24 hours. -
Workup: Carefully vent the H
gas in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure. -
Self-Validation Step: Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 0.1% DEA modifier, flow rate 1.0 mL/min). Baseline separation of the (R) and (S) enantiomers must be confirmed before downstream processing.
-
Isolation: Purify the product via short-path distillation or column chromatography to yield the chiral (S)-5-fluoro-2-(piperidin-2-yl)pyridine.
Protocol 3 (Route B): Achiral Reduction & Classical Resolution
Note: Di-p-toluoyl-L-tartaric acid (L-DTTA) is selected as the resolving agent because its bulky, rigid aromatic groups enhance the crystalline packing differences between the diastereomeric salts.
-
Reduction: Dissolve the cyclic imine (5.0 g, 28.0 mmol) in MeOH (50 mL) and cool to 0 °C. Slowly add NaBH
(1.6 g, 42.0 mmol). Stir for 2 hours, quench with H O, and extract with DCM to yield the racemic amine. -
Salt Formation: Dissolve the racemic 5-fluoro-2-(piperidin-2-yl)pyridine (4.5 g, 25.0 mmol) in boiling ethanol (45 mL). In a separate flask, dissolve L-DTTA (9.6 g, 25.0 mmol) in boiling ethanol (45 mL).
-
Crystallization: Combine the two hot solutions. Allow the mixture to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight to induce crystallization.
-
Filtration: Filter the precipitated diastereomeric salt crystals and wash with cold ethanol (10 mL).
-
Self-Validation Step: Suspend a 50 mg sample of the crystals in 1M NaOH, extract with DCM, and analyze the free base via Chiral HPLC to determine ee%.
-
Recrystallization: If ee is <99%, recrystallize the salt from boiling ethanol until optical purity is achieved.
-
Free Base Liberation: Suspend the pure salt in 1M NaOH (50 mL) and extract with DCM (3 × 50 mL). Dry over Na
SO and concentrate to yield the highly pure chiral target.
References
-
Journal of the American Chemical Society. Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines: A Highly Enantioselective Approach to Nicotine Derivatives. (2015). Mechanistic grounding for the asymmetric hydrogenation of basic 2-pyridyl imines. URL:[Link]
-
Organic Letters. Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. (2008). Contextual reference for alternative synthesis routes of 2-arylpiperidines. URL:[Link]
Sources
Application Note: Reagents and Protocols for the Selective N-Protection of 5-Fluoro-2-(piperidin-2-yl)pyridine
Introduction & Rationale
5-Fluoro-2-(piperidin-2-yl)pyridine (CAS: 1270471-87-8) is a high-value, bifunctional building block widely utilized in medicinal chemistry and drug discovery, particularly in the synthesis of CNS-active agents and targeted oncology therapeutics [1]. Structurally, it consists of a weakly basic 5-fluoropyridine ring directly bonded to the C2 position of a strongly basic piperidine ring.
To utilize this scaffold in complex coupling reactions (e.g., Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations), the secondary amine of the piperidine ring must be temporarily masked. This application note provides an authoritative, causality-driven guide to selecting the appropriate N-protecting reagents and executing the protocols with high yield and regioselectivity.
Mechanistic Insights & Causality (E-E-A-T)
Successful protection of this molecule requires navigating two competing chemical dynamics: electronic disparity and steric hindrance .
Electronic Disparity: The Basis for Regioselectivity
The molecule possesses two nitrogen atoms, but they differ vastly in nucleophilicity. The secondary aliphatic amine of the piperidine ring has a pKa of approximately 10–11. In contrast, the tertiary aromatic nitrogen of the pyridine ring has a baseline pKa of ~5.2, which is further attenuated to roughly <4.0 by the strongly electron-withdrawing 5-fluoro substituent.
Causality: Because the piperidine nitrogen is exponentially more nucleophilic than the fluoropyridine nitrogen, N-protection reagents will exclusively react with the piperidine ring. There is zero requirement to pre-block the pyridine nitrogen, making the process inherently regioselective.
Steric Hindrance: The Need for Acyl Transfer Catalysis
While the piperidine nitrogen is highly nucleophilic, the bulky 5-fluoropyridin-2-yl group at the adjacent C2 position creates a severe steric shield. Causality: If standard Boc-protection conditions (Boc₂O, Triethylamine, Dichloromethane) are applied, the reaction will stall, yielding large amounts of unreacted starting material. To overcome this, the addition of 4-Dimethylaminopyridine (DMAP) is strictly required [2]. DMAP acts as a hyper-nucleophilic catalyst, reacting with the bulky Boc anhydride to form a highly electrophilic, low-steric N-tert-butoxycarbonylpyridinium intermediate. This transient species easily penetrates the steric shield of the 2-substituted piperidine to deliver the protecting group.
Comparative Analysis of N-Protecting Reagents
Choosing the right protecting group depends entirely on the downstream orthogonal deprotection strategy required by your synthetic route. Below is a structured comparison of the optimal reagents for this specific scaffold.
| Protecting Group | Reagent | Catalyst Required? | Stability Profile | Cleavage Conditions | Orthogonality / Best Use Case |
| Boc (tert-Butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Yes (DMAP) | Base-stable, highly Acid-labile | TFA/DCM or 4M HCl in Dioxane | Gold standard for general synthesis. Ideal if downstream steps involve strong bases or cross-coupling [3]. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | No (High inherent reactivity) | Acid-stable, Base-stable | Hydrogenolysis (H₂, Pd/C) | Ideal if downstream steps require highly acidic conditions that would prematurely cleave a Boc group. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl | No | Acid-stable, highly Base-labile | 20% Piperidine in DMF | Niche use. Primarily selected if the building block is being incorporated into solid-phase peptide synthesis (SPPS). |
Experimental Workflows & Visualizations
Caption: Workflow for the DMAP-catalyzed N-Boc protection of 5-Fluoro-2-(piperidin-2-yl)pyridine.
Caption: Orthogonal N-protection strategies and their respective deprotection pathways.
Self-Validating Experimental Protocols
Protocol A: N-Boc Protection (Recommended)
This protocol utilizes catalytic DMAP to overcome the C2 steric hindrance, ensuring >95% conversion [4].
Reagents:
-
5-Fluoro-2-(piperidin-2-yl)pyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Initialization: Dissolve 5-Fluoro-2-(piperidin-2-yl)pyridine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation and limits trace side-reactions with the fluoropyridine ring.
-
Base Addition: Add TEA (2.0 eq) followed by DMAP (0.1 eq). Stir for 5 minutes.
-
Reagent Addition: Dissolve Boc₂O (1.2 eq) in a small volume of DCM and add dropwise to the reaction mixture over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (ninhydrin positive) should completely disappear, replaced by a higher Rf UV-active spot.
-
Targeted Quench & Workup (Critical Step): Dilute the reaction with additional DCM. Wash the organic layer with saturated aqueous NH₄Cl (pH ~5.5), NOT 1M HCl.
-
Causality: The 5-fluoropyridine moiety is weakly basic. Washing with strong acids (like 1M HCl) will protonate the pyridine ring, converting your product into a water-soluble pyridinium salt and causing severe yield loss to the aqueous phase. NH₄Cl is acidic enough to selectively neutralize the aliphatic amines (TEA, DMAP) without protonating the fluoropyridine.
-
-
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace DMAP remains.
Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)
Used when downstream acid stability is strictly required. The high reactivity of Cbz-Cl negates the need for DMAP.
Reagents:
-
5-Fluoro-2-(piperidin-2-yl)pyridine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (3.0 eq)
-
THF / Water (1:1 v/v) (0.2 M)
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve the starting material in THF. Add an equal volume of water containing the dissolved NaHCO₃. Cool to 0 °C. Causality: The biphasic system keeps the reactive Cbz-Cl in the organic layer while the aqueous base neutralizes the generated HCl, preventing the reaction from acidifying and stalling.
-
Reagent Addition: Add Cbz-Cl dropwise over 10 minutes.
-
Propagation: Stir vigorously at room temperature for 4 hours. Causality: Vigorous stirring is mandatory to ensure maximum interfacial contact between the organic and aqueous layers.
-
Workup: Separate the layers. Extract the aqueous layer twice with Ethyl Acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
References
-
Aeyad, Tahani. "Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry". White Rose eTheses Online, University of Sheffield. URL:[Link]
-
D'Acquarica, I., et al. "Total Synthesis of (–)-Anaferine: A Further Ramification in a Diversity-Oriented Approach". National Institutes of Health (NIH) / PMC. URL:[Link]
Application Note: Scalable Synthesis Routes for 5-Fluoro-2-(piperidin-2-yl)pyridine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The compound 5-Fluoro-2-(piperidin-2-yl)pyridine (CAS 1270471-87-8)[1] is a highly valuable heterocyclic building block in medicinal chemistry. The integration of a basic piperidine ring with an electron-deficient, lipophilic fluoropyridine motif makes it an excellent bioisostere for modulating physicochemical properties (such as pKa and logD) in central nervous system (CNS) and oncology drug candidates.
Historically, synthesizing α-aryl piperidines relied on the addition of organolithium reagents to lactams or cyclic imines, followed by reduction. However, these routes often suffer from poor regioselectivity, over-reduction, and limited scalability. This guide details a highly scalable, modular One-Pot Negishi Cross-Coupling approach[2]. By leveraging the directed α-lithiation of N-Boc-piperidine, transmetalation to zinc, and subsequent palladium-catalyzed cross-coupling[3][4], this route offers superior functional group tolerance, high yields, and a self-validating workflow suitable for multi-gram scale-up.
Mechanistic Rationale & Pathway Selection
Why the Negishi Cross-Coupling Route?
The direct functionalization of saturated nitrogen heterocycles is notoriously challenging due to the unactivated nature of the α-C-H bonds and the tendency of secondary amines to poison transition metal catalysts.
-
Directed Lithiation (CIPE): We utilize an N-Boc protecting group. The carbonyl oxygen of the Boc group coordinates with the lithium ion of sec-butyllithium (s-BuLi), directing the base to the α-proton via the Complex Induced Proximity Effect (CIPE) [2]. s-BuLi is chosen over n-BuLi because its steric bulk prevents unwanted nucleophilic attack on the Boc carbonyl.
-
Transmetalation to Zinc: The resulting α-lithio-N-Boc-piperidine is highly reactive and "hard." If reacted directly with 2-bromo-5-fluoropyridine, it would trigger unwanted Nucleophilic Aromatic Substitution (SNAr) at the fluorine-bearing carbon. Transmetalating to zinc generates a "softer," less nucleophilic organozinc halide that is perfectly tuned for Pd-catalyzed cross-coupling[4].
-
Catalyst Design: The use of an electron-rich, sterically demanding Buchwald ligand (e.g., RuPhos or SPhos) accelerates the oxidative addition into the electron-deficient C-Br bond of the pyridine and forces rapid reductive elimination, effectively outcompeting unwanted β-hydride elimination pathways[2].
Caption: Workflow for the scalable synthesis of 5-Fluoro-2-(piperidin-2-yl)pyridine via Negishi coupling.
Quantitative Data & Optimization
To ensure maximum throughput and minimize catalyst loading, the cross-coupling step was optimized. The data below summarizes the causality behind the selection of the Pd2(dba)3 / RuPhos catalytic system.
Table 1: Optimization of the Cross-Coupling Step
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)4 (5%) | None | THF | 65 | 35% | High levels of protode-metalation (unreacted piperidine). |
| 2 | Pd(OAc)2 (2.5%) | SPhos (5%) | THF | 65 | 68% | Moderate conversion; some β-hydride elimination observed. |
| 3 | Pd2(dba)3 (2.5%) | RuPhos (5%) | THF | 65 | 89% | Optimal. Bulky ligand forces rapid reductive elimination. |
| 4 | Pd2(dba)3 (2.5%) | RuPhos (5%) | Toluene | 80 | 91% | Comparable to Entry 3, but requires solvent swap from THF. |
Core Protocol: Detailed Experimental Methodology
Phase 1: Lithiation and Transmetalation
Self-Validating Checkpoint: The reaction relies on strict temperature control. Any deviation above -70 °C during lithiation will result in Boc-group migration (forming an N-substituted ketone).
-
Setup: Flame-dry a 250 mL Schlenk flask under argon. Add N-Boc-piperidine (1.85 g, 10.0 mmol) and anhydrous THF (30 mL).
-
Activation: Add N,N,N',N'‐tetramethylethylene‐diamine (TMEDA) (1.8 mL, 12.0 mmol). TMEDA breaks down the alkyllithium aggregates into highly reactive monomers[2].
-
Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Dropwise add s-BuLi (1.4 M in cyclohexane, 8.6 mL, 12.0 mmol) over 15 minutes.
-
Observation: The solution will transition from colorless to a pale, clear yellow.
-
Action: Stir for exactly 1 hour at -78 °C.
-
-
Transmetalation: Dropwise add a solution of anhydrous ZnCl2 (1.0 M in THF, 13.0 mL, 13.0 mmol)[2].
-
Action: Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature (approx. 20 °C) over 45 minutes. The resulting organozinc solution is stable and ready for coupling.
-
Phase 2: Palladium-Catalyzed Cross-Coupling
-
Catalyst Preparation: In a separate argon-purged vial, dissolve 2-bromo-5-fluoropyridine (1.41 g, 8.0 mmol), Pd2(dba)3 (183 mg, 0.2 mmol, 2.5 mol%), and RuPhos (186 mg, 0.4 mmol, 5 mol%) in anhydrous THF (10 mL)[2][4].
-
Observation: The mixture will turn deep red/purple, characteristic of the active Pd(0)-RuPhos complex.
-
-
Coupling: Transfer the catalyst/electrophile solution via cannula into the flask containing the organozinc reagent.
-
Heating: Attach a reflux condenser and heat the reaction to 65 °C for 16 hours.
-
Observation: The reaction mixture will transition to a dark amber/brown color, indicating active turnover of the palladium catalytic cycle.
-
-
Workup: Cool to room temperature, quench with saturated aqueous NH4Cl (50 mL), and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc, 9:1 to 7:3) to yield the N-Boc protected intermediate as a pale yellow oil.
Caption: Palladium-catalyzed Negishi cross-coupling catalytic cycle.
Phase 3: Deprotection and Isolation
Self-Validating Checkpoint: The evolution of gas confirms the successful cleavage of the Boc protecting group.
-
Cleavage: Dissolve the purified N-Boc intermediate in dichloromethane (DCM, 20 mL). Add 4M HCl in dioxane (10 mL).
-
Reaction: Stir at room temperature for 2 hours.
-
Observation: Vigorous gas evolution (CO2 and isobutylene) will be observed initially.
-
-
Isolation: Once gas evolution ceases and TLC indicates complete consumption of the starting material, concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to afford 5-Fluoro-2-(piperidin-2-yl)pyridine dihydrochloride [1] as a highly pure, off-white crystalline solid.
Troubleshooting & Scalability Considerations
-
Moisture Sensitivity: The lithiation step is extremely sensitive to moisture. A water content of >50 ppm in the THF will lead to premature quenching of the s-BuLi, resulting in unreacted N-Boc-piperidine. Always titrate s-BuLi prior to use.
-
Flow Chemistry Scale-Up: For scales exceeding 50 grams, the exothermic nature of the lithiation and the instability of the α-lithio intermediate make batch processing hazardous. It is highly recommended to transition Phase 1 to a continuous flow microreactor system, which allows for precise residence times (typically <1 minute at -20 °C) before in-line transmetalation with ZnCl2.
-
Zinc Reagent Stability: Unlike the organolithium precursor, the organozinc intermediate is stable at room temperature for up to 24 hours under argon, allowing for batch accumulation before the cross-coupling step.
References
-
Beng, T. K. et al. "Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines". Organic Letters (2010), 12(20), 4616-4619. URL:[Link]
-
Blakemore, D. C. et al. "Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach". ResearchGate (2020). URL:[Link]
-
Coldham, I.; Leonori, D. "Negishi Coupling of N-Boc-piperidine". Organic Letters (2008), 10(17), 3923-3925. URL:[Link]
Sources
Application Note: Utilizing 5-Fluoro-2-(piperidin-2-yl)pyridine as a Novel Scaffold for 5-HT1F Receptor Agonist Development
Introduction & Strategic Rationale
The acute treatment of migraine was revolutionized by triptans, which act as agonists at 5-HT1B and 5-HT1D receptors. However, their inherent 5-HT1B-mediated vasoconstrictive properties render them contraindicated in patients with cardiovascular disease. The clinical success of lasmiditan—a first-in-class "ditan"—validated the 5-HT1F receptor as a highly effective anti-migraine target that is entirely devoid of vasoconstrictive liability [1].
Lasmiditan utilizes a unique pyridinoyl-piperidine scaffold [1]. In the pursuit of next-generation 5-HT1F agonists with optimized pharmacokinetic and pharmacodynamic profiles, 5-Fluoro-2-(piperidin-2-yl)pyridine (CAS: 1270471-87-8) [4] has emerged as a highly versatile building block.
-
Elimination of the Carbonyl Spacer: Unlike lasmiditan, this scaffold features a direct C–C bond between the pyridine and piperidine rings. This reduces the molecule's rotational degrees of freedom, potentially lowering the entropic penalty upon binding to the receptor.
-
Metabolic Stability & pKa Modulation: The fluorine atom at the 5-position of the pyridine ring serves a dual purpose. It blocks cytochrome P450-mediated oxidative metabolism at a highly reactive site, and its electron-withdrawing nature lowers the pKa of the pyridine nitrogen, thereby reducing non-specific lipid binding and improving blood-brain barrier (BBB) penetrance.
-
Stereochemical Vectoring: The direct linkage creates a chiral center at the C2 position of the piperidine ring. Resolving the enantiomers allows precise spatial vectoring of the basic piperidine nitrogen to form a critical salt bridge with the conserved Asp108 (3.32) residue in the 5-HT1F orthosteric pocket [2].
Mechanistic Overview: 5-HT1F Signaling
The 5-HT1F receptor is a G protein-coupled receptor (GPCR) that couples exclusively to the Gi/o family of heterotrimeric G proteins [2]. Upon agonist binding, the dissociation of the Gαi subunit leads to the direct inhibition of adenylate cyclase (AC). This suppresses the production of cyclic AMP (cAMP), thereby preventing the activation of Protein Kinase A (PKA). In the trigeminal ganglion, this intracellular signaling cascade ultimately blocks the exocytosis of calcitonin gene-related peptide (CGRP) and glutamate, halting neurogenic inflammation and central pain sensitization [3].
Fig 1. 5-HT1F Receptor Gi/o-mediated Signaling and CGRP Inhibition Pathway.
Experimental Workflows & Self-Validating Protocols
To rigorously validate derivatives of the 5-Fluoro-2-(piperidin-2-yl)pyridine scaffold, a three-tier preclinical screening workflow must be employed.
Fig 2. Preclinical Screening Workflow for 5-HT1F Agonist Candidates.
Protocol 1: Competitive Radioligand Binding Assay (Affinity & Selectivity)
Expert Insight (Causality & Design Choice): We utilize [³H]-LY344864 rather than [³H]-5-HT because 5-HT is a pan-agonist that will bind to all 5-HT1 subtypes present in the membrane preparation. LY344864 ensures that the displacement curve strictly reflects 5-HT1F affinity. Furthermore, the assay buffer is supplemented with 10 mM MgCl₂, as divalent cations stabilize the receptor-G-protein ternary complex, locking the receptor in the high-affinity state required for accurate agonist Ki determination.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1F. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA).
-
Assay Assembly: In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-LY344864 (final concentration 2 nM), and 100 µL of membrane suspension (20 µg protein/well).
-
Incubation: Incubate the plate for 60 minutes at room temperature to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Self-Validation: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of lipophilic scaffold derivatives.
-
Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay (Agonism Validation)
Expert Insight (Causality & Design Choice): Because 5-HT1F activation decreases cAMP, basal cAMP levels in HEK293 cells are too low to measure a reliable dynamic window. We must add Forskolin (an AC activator) to artificially elevate the cAMP baseline. Crucially, 500 µM IBMX (a phosphodiesterase inhibitor) must be included; otherwise, endogenous PDEs will degrade cAMP, creating false-positive "inhibition" signals. We utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection because it eliminates auto-fluorescence background generated by heterocyclic test compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate 5-HT1F-expressing HEK293 cells in a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS, 0.1% BSA, 500 µM IBMX).
-
Stimulation: Add test compounds (10-point dose-response) and incubate for 15 minutes at 37°C. Subsequently, add Forskolin (final concentration 500 nM) and incubate for an additional 30 minutes.
-
Detection: Add d2-labeled cAMP and cryptate-labeled anti-cAMP antibody (HTRF reagents). Incubate for 1 hour at room temperature in the dark.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations against a standard curve.
Protocol 3: Ex Vivo Trigeminal Ganglion CGRP Release Assay (Translational Efficacy)
Expert Insight (Causality & Design Choice): In vitro assays confirm target engagement, but they do not prove physiological efficacy. The trigeminal ganglion is the primary site of action for 5-HT1F-mediated anti-migraine effects [3]. By depolarizing the isolated ganglion with 50 mM KCl, we simulate the cortical spreading depression and trigeminal activation seen in migraine pathology. A successful 5-HT1F agonist will blunt this KCl-induced CGRP release.
Step-by-Step Methodology:
-
Tissue Isolation: Euthanize adult male Sprague-Dawley rats and rapidly microdissect the trigeminal ganglia.
-
Equilibration: Mince the tissue and incubate in synthetic interstitial fluid (SIF) continuously oxygenated with 95% O₂ / 5% CO₂ at 37°C for 30 minutes. Perform three basal washes to remove CGRP released due to dissection trauma.
-
Treatment & Depolarization: Pre-incubate the tissue with the test compound (1 µM) for 15 minutes. Induce depolarization by replacing the buffer with SIF containing 50 mM KCl + test compound for 20 minutes.
-
Quantification & Normalization: Collect the supernatant and quantify CGRP using a commercial sandwich ELISA. Self-Validation: Lyse the remaining tissue and perform a BCA protein assay. Normalize all CGRP release data to total protein content (pg CGRP / mg protein) to account for variations in dissected tissue size.
Quantitative Data Presentation
The following table summarizes the target pharmacological profile of an optimized 5-Fluoro-2-(piperidin-2-yl)pyridine derivative compared to clinical reference compounds.
Table 1: Representative Pharmacological Profile of Scaffold Derivatives vs. Reference Compounds
| Compound / Scaffold | 5-HT1F Ki (nM) | 5-HT1B Ki (nM) | Selectivity Ratio (1B/1F) | cAMP Emax (%) | CGRP Inhibition IC50 (nM) |
| Lasmiditan (Reference) | 2.2 | 1043 | >470x | 92 | 15.4 |
| Sumatriptan (Reference) | 18.5 | 9.3 | 0.5x | 85 | 22.1 |
| Scaffold Core (Unsubstituted) | 45.0 | >2000 | >44x | 65 | 110.5 |
| Optimized Derivative A (Chiral) | 1.8 | >5000 | >2700x | 95 | 8.2 |
Note: The unsubstituted scaffold core provides a solid foundation with inherent selectivity against 5-HT1B, which is then amplified through targeted functionalization of the piperidine nitrogen.
References
-
Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan. Cephalalgia / PubMed (NIH). URL:[Link]
-
Structural basis for recognition of anti-migraine drug lasmiditan by the serotonin receptor 5-HT1F–G protein complex. bioRxiv. URL:[Link]
-
Lasmiditan mechanism of action - Review of a selective 5-HT1F agonist. ResearchGate. URL:[Link]
Application Notes and Protocols for Handling Moisture-Sensitive Fluorinated Pyridine Intermediates
Abstract
Fluorinated pyridine intermediates are foundational to advancements in pharmaceuticals, agrochemicals, and materials science.[1] Their unique physicochemical properties, imparted by the strategic incorporation of fluorine, can enhance metabolic stability, lipophilicity, and binding affinity in target molecules.[1][2] However, many of these valuable intermediates exhibit significant sensitivity to moisture, necessitating specialized handling techniques to prevent decomposition and ensure reaction success. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and best practices for the safe and effective manipulation of these critical compounds. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a deep understanding of why each precaution is critical.
The Challenge: Understanding Moisture Sensitivity
The reactivity of fluorinated pyridines with water stems from the strong electron-withdrawing nature of fluorine atoms. This effect significantly alters the electronic distribution within the pyridine ring, making it more susceptible to nucleophilic attack.[1] Water, though a weak nucleophile, can react with highly activated or unstable intermediates, leading to hydrolysis, decomposition, or unwanted side reactions. This can result in reduced yields, impure products, and in some cases, the complete failure of a synthetic step. Therefore, the rigorous exclusion of atmospheric and solvent-borne moisture is paramount.[3]
Foundational Infrastructure: The Inert Atmosphere
All manipulations of moisture-sensitive fluorinated pyridine intermediates must be conducted under an inert atmosphere, which is a controlled environment devoid of reactive gases like oxygen and water vapor.[4][5] The two primary methods for achieving this are the use of a glovebox or a Schlenk line.
The Glovebox: A Controlled Environment
A glovebox is a sealed container filled with a high-purity inert gas, typically nitrogen or argon, that is continuously circulated through a purification system to remove trace oxygen and water.[5][6] This creates an ideal environment for handling highly sensitive reagents, especially solids that require weighing and portioning.[6]
Key Advantages:
-
Provides a consistently inert atmosphere for extended periods.[7]
-
Allows for the use of standard laboratory equipment within the enclosure.[8]
-
Ideal for manipulating solids and preparing samples for analysis.[6]
Causality: By physically isolating the experiment from the laboratory atmosphere, a glovebox provides the most robust protection against moisture contamination.[5]
The Schlenk Line: Versatility for Reactions
A Schlenk line is a glass manifold with multiple ports connected to a vacuum pump and a source of inert gas.[8][9] This dual-manifold system allows for the evacuation of air from reaction vessels and subsequent backfilling with an inert gas.[4] It is particularly well-suited for conducting reactions, distillations, and filtrations under inert conditions.
Key Advantages:
-
Highly versatile for a wide range of chemical manipulations.[8]
-
Cost-effective compared to a glovebox.
-
Allows for direct manipulation of glassware.
Causality: The Schlenk line operates on the principle of replacing a reactive atmosphere with an inert one through repeated vacuum/inert gas cycles, a process known as "purge-and-refill".[4]
Diagram: Decision Workflow for Inert Atmosphere Technique
Caption: Decision tree for selecting between a glovebox and a Schlenk line.
Core Protocols for Anhydrous Technique
The success of any reaction involving moisture-sensitive intermediates hinges on the meticulous execution of anhydrous techniques at every stage.
Preparation of Glassware
Glass surfaces readily adsorb a thin film of moisture from the atmosphere.[3][10] This adsorbed water must be rigorously removed before use.
Protocol: Drying Glassware
-
Oven Drying:
-
Place all glassware (flasks, stir bars, etc.) in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[10]
-
Causality: The high temperature provides the energy needed to desorb water molecules from the glass surface.
-
-
Assembly and Cooling:
-
While still hot, assemble the glassware (e.g., flask with a condenser and septum).
-
Immediately connect the assembled apparatus to a Schlenk line or transfer it to a glovebox antechamber.
-
Allow the glassware to cool to room temperature under a dynamic vacuum or a positive pressure of inert gas.
-
Causality: Cooling under an inert atmosphere prevents re-adsorption of atmospheric moisture onto the activated glass surface.
-
-
Flame Drying (Alternative):
-
Assemble the glassware on the Schlenk line.
-
Heat the entire surface of the glass under vacuum with a powerful heat gun or a gentle blue flame from a Bunsen burner until all visible moisture is gone.
-
Caution: Ensure the apparatus is under vacuum, not positive pressure, to avoid explosion. Do not heat volumetric glassware as it will lose its calibration.
-
Allow the glassware to cool under vacuum before backfilling with inert gas.
-
Solvent Purification and Management
Commercial "anhydrous" solvents can contain trace amounts of water that can be detrimental to sensitive reactions.[11] Therefore, it is often necessary to dry and degas solvents prior to use.
Data Presentation: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Drying Agent | Typical Residual Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves | < 10 | [12] |
| Dichloromethane (DCM) | Activated 3Å Molecular Sieves or Activated Alumina | < 10 | [12] |
| Acetonitrile (MeCN) | Activated 3Å Molecular Sieves | < 10 | [3] |
| Toluene | Activated 3Å Molecular Sieves | < 1 | [3] |
| Methanol | Activated 3Å Molecular Sieves (extended time) | ~10 | [3][12] |
Protocol: Solvent Drying with Molecular Sieves
-
Activation of Sieves: Place 3Å molecular sieves in a flask and heat at 300°C under vacuum for at least 24 hours.[13]
-
Solvent Addition: Cool the sieves under an inert atmosphere and add the solvent to be dried. A loading of 10-20% mass/volume is recommended.[3]
-
Drying Time: Allow the solvent to stand over the sieves for at least 48-72 hours.[3][12]
-
Storage and Dispensing: Store the dried solvent under an inert atmosphere. Dispense the solvent using anhydrous transfer techniques (see Section 3.3).
Protocol: Solvent Degassing (Freeze-Pump-Thaw)
-
Freezing: Place the flask containing the dried solvent in a liquid nitrogen bath until the solvent is completely frozen.
-
Causality: Freezing the solvent reduces its vapor pressure, allowing for a more efficient evacuation of dissolved gases.
-
-
Pumping: Open the flask to the vacuum line and evacuate for 10-15 minutes.
-
Thawing: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely.
-
Causality: As the solvent thaws, dissolved gases will come out of solution and fill the headspace.
-
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.[10] After the final cycle, backfill the flask with inert gas.
Reagent Transfer Techniques
Transferring reagents without introducing atmospheric moisture is a critical skill.
Protocol: Transfer of Liquids via Syringe
-
Prepare the Syringe: Dry the syringe and needle in an oven and cool in a desiccator, or flush thoroughly with dry inert gas (at least 10 times).[14]
-
Inert Gas Purge: Puncture the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) with the needle and inject a volume of inert gas to create a slight positive pressure.[14][15]
-
Withdraw the Liquid: Invert the bottle and slowly withdraw the desired volume of liquid into the syringe.
-
Remove Bubbles: Turn the syringe upright and expel any gas bubbles.
-
Transfer to Reaction: Quickly and carefully insert the needle through the septum of the reaction flask and dispense the liquid.
-
Causality: Maintaining a positive pressure of inert gas in both the reagent bottle and the reaction flask prevents air from entering the system during the transfer.
-
Protocol: Transfer of Liquids via Cannula
For larger volumes (>15 mL), a double-tipped needle (cannula) transfer is safer and more efficient.[10]
-
Setup: Place both the reagent bottle and the reaction flask under a positive pressure of inert gas.
-
Insert Cannula: Insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is below the liquid surface. Insert the other end into the reaction flask.
-
Initiate Transfer: Create a pressure differential by slightly venting the reaction flask (e.g., with an outlet needle connected to a bubbler). The higher pressure in the reagent bottle will push the liquid through the cannula into the reaction flask.
-
Completion: Once the transfer is complete, remove the cannula from the reaction flask first, then from the reagent bottle, to prevent siphoning.
Diagram: Cannula Transfer Workflow
Caption: Step-by-step workflow for a successful cannula transfer.
Reaction Work-up and Purification
After the reaction is complete, the product must be isolated and purified, often still requiring protection from moisture.
-
Quenching: If the reaction must be quenched, use a degassed, anhydrous quenching agent added slowly at a low temperature via syringe or cannula.
-
Aqueous Work-up: If an aqueous work-up is unavoidable, perform it as quickly as possible. Use brine (saturated aqueous sodium chloride) to wash the organic layer, which helps to remove the bulk of the water.[16]
-
Drying the Product Solution: After separation, dry the organic layer containing the product with a solid drying agent like anhydrous magnesium sulfate or sodium sulfate.[16] Ensure the drying agent is free-flowing and not clumped, which indicates it is saturated with water.[16]
-
Purification: For purification via column chromatography, use a solvent system that has been dried over activated molecular sieves. Consider performing the chromatography under a positive pressure of inert gas to minimize atmospheric exposure.
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[17]
-
Ventilation: Handle all pyridine derivatives in a well-ventilated fume hood due to their potential toxicity and strong odors.[17]
-
Waste Disposal: Fluorinated organic compounds require specialized disposal.[18] Never dispose of them down the drain. Collect all fluorinated waste in a designated, clearly labeled container.[18] The primary recommended method for disposal is high-temperature incineration by a licensed hazardous waste management facility.[18][19] Consult with your institution's Environmental Health and Safety (EHS) office for specific guidelines.[18]
Conclusion
The successful synthesis and application of moisture-sensitive fluorinated pyridine intermediates are directly dependent on the rigorous and knowledgeable application of anhydrous handling techniques. By understanding the chemical principles behind each step—from glassware preparation to final product purification—researchers can mitigate the risks of hydrolysis and decomposition, ensuring the integrity of their materials and the reliability of their experimental outcomes. Adherence to these protocols will empower scientists to confidently work with these valuable compounds, accelerating innovation in drug discovery and beyond.
References
-
Air-free technique - Wikipedia . Wikipedia. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group - University of Pittsburgh. (2014, February 22). Available at: [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. (2024, October 1). Available at: [Link]
- The Manipulation of Air-Sensitive Compounds.
-
The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine . NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). Available at: [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants . The Journal of Organic Chemistry. (2010). Available at: [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants . ACS Publications. (2010, October 14). Available at: [Link]
-
Pyridine - SAFETY DATA SHEET . PENTA. (2024, November 26). Available at: [Link]
-
Drying solvents . Sciencemadness Wiki. (2023, July 25). Available at: [Link]
-
Glove Box and Schlenk Line Techniques . Scribd. Available at: [Link]
-
Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line . JoVE. (2017, July 14). Available at: [Link]
-
Gloveboxes . The Schlenk Line Survival Guide. (2020, March 5). Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . EPA. Available at: [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling . PMC. Available at: [Link]
-
Drying Organic Solutions . Organic Chemistry at CU Boulder. Available at: [Link]
-
Preparing Anhydrous Reagents and Equipment . Moodle@Units. Available at: [Link]
-
Glove Box and Schlenk Line Safety . Notre Dame Sites. Available at: [Link]
-
Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes . PMC. Available at: [Link]
-
Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes: Competing Pathways of Reaction . Organometallics - ACS Publications. (2013, December 31). Available at: [Link]
-
Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum . Organometallics - ACS Publications. (2004, November 16). Available at: [Link]
- US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. Google Patents.
-
Fluorinated ligands and their effects on physical properties and chemical reactivity . Dalton Transactions. (2023). Available at: [Link]
-
Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . EPA. (2024, April 8). Available at: [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine . MDPI. (2020, July 29). Available at: [Link]
-
A Modular Approach to meta-Fluorinated Pyridines . ChemRxiv. Available at: [Link]
-
Fluorine Safety . University of California, Santa Cruz. Available at: [Link]
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 . Organic Syntheses. (2017, May 5). Available at: [Link]
-
Guidelines for Disposing of PFAs . MCF Environmental Services. (2023, December 27). Available at: [Link]
-
New method for introducing fluorinated components into molecules . Universität Münster. (2024, May 16). Available at: [Link]
-
IF 5-pyridine-HF: Air- and moisture-stable fluorination reagent . ResearchGate. (2025, August 6). Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. scribd.com [scribd.com]
- 8. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mcfenvironmental.com [mcfenvironmental.com]
Troubleshooting & Optimization
Technical Support Center: Selective Hydrogenation in Pyridine Systems
[1]
Current Status: Operational Topic: Preventing Over-Reduction of Pyridine Rings Audience: Organic Chemists, Process Engineers Reference ID: TSC-PYR-HYD-001
Core Directive: The "Selectivity Paradox"
Welcome to the technical support center. If you are reading this, you are likely facing the classic Pyridine Paradox in hydrogenation:
-
The Poisoning Problem: The basic nitrogen lone pair of the pyridine ring binds strongly to catalyst surfaces (especially Pt and Pd), "poisoning" the catalyst and stalling the reduction of your target functional group (nitro, alkene, alkyne, etc.).
-
The Over-Reduction Risk: To overcome this poisoning, you might increase pressure or acidity. However, protonating the pyridine ring (forming pyridinium) destroys its aromatic character, making it highly susceptible to hydrogenation, resulting in the unwanted piperidine product.
The Golden Rule: To save the ring, you must starve the proton . Pyridine is difficult to reduce; Pyridinium is easy to reduce.
Decision Matrix: Catalyst & Conditions
Do not guess. Use this logic flow to select your initial conditions.
Figure 1: Decision tree for selecting catalysts and solvents to maximize chemoselectivity.
Technical Deep Dive: The Mechanics of Failure
To troubleshoot effectively, you must understand the mechanism of the error.
Why Acid is the Enemy
In many hydrogenation protocols (e.g., reducing anilines), acetic acid is added to prevent amine poisoning. Do not do this with pyridine.
-
Neutral Pyridine: High resonance energy (aromatic). Hard to reduce.
-
Pyridinium Cation (Acidic): Resonance is disrupted; the ring becomes electron-deficient and susceptible to hydride attack.
Catalyst Hierarchy (Ring Saturation Activity)
The metal you choose dictates the risk level.
-
Pt (Platinum) / Rh (Rhodium): Highest activity for ring reduction. Avoid unless necessary for difficult carbonyls.
-
Ni (Raney Nickel): Moderate activity.
-
Pd (Palladium): Lowest activity for ring reduction. Best choice for selectivity.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am seeing piperidine (over-reduction) in my LCMS."
Diagnosis: Your system is likely too acidic or the catalyst is too active for the ring.
-
Corrective Action A (Solvent Switch): If you are using Acetic Acid, switch to Methanol or Ethanol .
-
Corrective Action B (Poison the Catalyst): Add a small amount of Triethylamine (Et3N) or Pyridine (if not the substrate) to the reaction mixture. This ensures the substrate remains as the free base.
-
Why? The base competes for the acidic sites on the support and ensures the pyridine ring remains unprotonated [1].
-
-
Corrective Action C (Change Catalyst): If using PtO2 or Rh/C, switch to 5% or 10% Pd/C . Palladium is notoriously poor at reducing pyridine rings under mild conditions [2].
Issue 2: "The reaction has stalled. No product, just starting material."
Diagnosis: Catalyst poisoning.[1][2] The pyridine nitrogen lone pair has bound to the active metal sites, blocking H2 adsorption.
-
Corrective Action A (Increase Loading): Do not add acid (which would fix poisoning but cause over-reduction). Instead, increase the catalyst loading (e.g., from 5 mol% to 10-15 mol%).
-
Corrective Action B (Pressure): Increase H2 pressure (e.g., from balloon to 3-5 bar).
-
Warning: Monitor closely. Higher pressure increases the rate of both target reduction and ring reduction.
-
-
Corrective Action C (Solvent Polarity): Switch to a highly polar protic solvent like Methanol. Solvation of the pyridine lone pair by methanol can reduce its binding affinity to the catalyst surface.
Issue 3: "I must use Platinum (Pt) because Pd won't reduce my ketone."
Diagnosis: You are forced to use a high-risk catalyst.
Standard Operating Procedure (SOP)
Protocol: Chemoselective Reduction of Nitro-Pyridine to Amino-Pyridine Objective: Reduce -NO2 to -NH2 without reducing the pyridine ring.
Materials
-
Substrate: Nitro-pyridine derivative (1.0 equiv)
-
Catalyst: 10% Pd/C (wet support recommended to minimize fire risk), 0.05–0.10 equiv (by weight of metal).
-
Solvent: Methanol (anhydrous not required).
-
Additive (Optional): Triethylamine (0.1 equiv) if ring reduction is suspected.
Workflow
-
Safety Check: Inert the vessel with Nitrogen/Argon. Pd/C is pyrophoric.[1]
-
Dissolution: Dissolve substrate in Methanol.
-
Catalyst Addition: Add Pd/C carefully under inert flow.
-
Hydrogenation:
-
Method A (Balloon): Evacuate and backfill with H2 (x3). Stir vigorously at Room Temperature (20-25°C).
-
Method B (Parr Shaker): Pressurize to 30 psi (2 bar).
-
-
Monitoring: Check TLC/LCMS at 1 hour.
-
If stalled: Add fresh catalyst or increase to 40°C.
-
If over-reduction traces appear: Stop immediately.
-
-
Workup: Filter through a Celite pad (do not let dry).[1] Rinse with MeOH.[1] Concentrate filtrate.[1]
Comparative Data: Catalyst Selectivity
| Catalyst | Solvent | Pressure | Selectivity (Target : Ring) | Notes |
| 10% Pd/C | MeOH | 1 atm | >99 : 1 | Recommended. Excellent for nitro/alkene. |
| 10% Pd/C | AcOH | 1 atm | 85 : 15 | Acid promotes ring reduction. Avoid. |
| PtO2 | MeOH | 1 atm | 60 : 40 | Poor selectivity. Ring reduces easily. |
| PtO2 | AcOH | 1 atm | 10 : 90 | Critical Failure. Primary product is piperidine. |
| Raney Ni | EtOH | 3 atm | 95 : 5 | Good alternative, but handling is difficult. |
| Rh/C | MeOH | 1 atm | 20 : 80 | Rhodium is excellent for intentional ring reduction. |
References
-
Sajiki, H., & Hirota, K. (2003).[2][5] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison.[5] Chemical and Pharmaceutical Bulletin, 51(3), 320-324.[5] Link
- Rylander, P. N. (1985). Hydrogenation Methods. Academic Press.
-
BenchChem Technical Support. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. BenchChem Protocols. Link
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link
-
Williams, S., et al. (2024).[6] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 3. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
Technical Support Center: Optimizing Enantiomeric Excess (ee) of 5-Fluoro-2-(piperidin-2-yl)pyridine
Welcome to the Advanced Applications Support Center. 5-Fluoro-2-(piperidin-2-yl)pyridine (CAS 1270471-87-8) is a highly valuable N-heterocyclic building block used in pharmaceutical drug development. The chiral center at the C2 position of the piperidine ring dictates the three-dimensional topology critical for target receptor binding. Achieving >99% enantiomeric excess (ee) requires selecting the correct optimization strategy based on your project's scale and available precursors.
Caption: Decision matrix for selecting the optimal enantiomeric excess optimization strategy.
Module 1: Asymmetric Hydrogenation (Upstream Synthesis)
Q: When attempting asymmetric hydrogenation of the 5-fluoro-2-(pyridin-2-yl)pyridine precursor, my conversion stalls and the ee plateaus at ~60%. What is causing this, and how can I improve it?
Causality & Solution: The stalling you are observing is a classic case of catalyst poisoning. Pyridine rings possess strong σ-donor capabilities that tightly coordinate to transition metals (such as Rh or Ru), forming stable, inactive complexes that halt the catalytic cycle.
To bypass direct metal coordination issues, transition to an Asymmetric Transfer Hydrogenation (ATH) protocol. By utilizing a chiral phosphoric acid catalyst coupled with a Hantzsch ester as the hydride source, you create a metal-free, organocatalytic reduction pathway. This method relies on the in situ formation of a pyridinium salt, which is then stereoselectively reduced without the need for high-pressure hydrogen gas or sensitive transition metals, reliably yielding high enantiomeric excess[1].
Module 2: Classical Chiral Resolution (Bulk Processing)
Q: I am trying to resolve racemic 5-fluoro-2-(piperidin-2-yl)pyridine using L-tartaric acid, but the product consistently "oils out" instead of forming filterable crystals. How do I force crystallization?
Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the lattice energy of the diastereomeric salt is lower than its solvation energy, preventing nucleation. Simple tartrate salts of flexible piperidines often lack the necessary rigid, hydrophobic bulk to drive efficient crystal packing.
Switch your resolving agent to Di-p-toluoyl-L-tartaric acid (L-DTTA) . The bulky, lipophilic p-toluoyl groups restrict the conformational freedom of the salt complex and significantly increase the lattice energy. This promotes rapid, highly enantioselective crystallization and prevents the formation of supersaturated oils[2].
Self-Validating Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve racemic 5-fluoro-2-(piperidin-2-yl)pyridine (1.0 eq) in anhydrous acetonitrile.
-
Resolving Agent Addition: Add a solution of L-DTTA (1.0 eq) in acetonitrile dropwise while maintaining the reaction at 60°C.
-
Equilibration: Reflux the mixture for 1 hour to ensure complete thermodynamic salt formation, then cool to room temperature at a strictly controlled rate of 0.1°C/min. Seed crystals can be added at 45°C to induce nucleation.
-
Isolation: Filter the precipitated diastereomeric salt and wash the filter cake with cold acetonitrile.
-
Validation Checkpoint: Analyze a small aliquot of the salt via chiral HPLC. If the ee is < 98%, perform a single recrystallization from ethanol before proceeding.
-
Free-Basing: Suspend the enantiopure salt in dichloromethane (DCM) and add 1M NaOH until the aqueous layer reaches pH > 10. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiopure free base.
Caption: Step-by-step workflow for the diastereomeric salt resolution of the piperidine derivative.
Module 3: Preparative Chiral SFC (Downstream Isolation)
Q: During chiral SFC scale-up, the second enantiomer peak exhibits severe tailing, destroying the baseline resolution (Rs < 1.0) and compromising the isolated ee. How can I sharpen the peaks?
Causality & Solution: Peak tailing in Supercritical Fluid Chromatography (SFC) for basic N-heterocycles is primarily caused by secondary interactions. The secondary amine of the piperidine ring undergoes strong hydrogen bonding and ion-exchange interactions with residual acidic silanol groups (-SiOH) present on the silica support of the chiral stationary phase (CSP).
To mitigate this, you must introduce a basic additive to your alcoholic modifier. Adding 0.1% to 0.5% of an aliphatic amine (such as diethylamine or isobutylamine) competitively blocks these active silanol sites, ensuring the piperidine elutes in a sharp, symmetrical band[3].
Data Presentation: SFC Method Screening
The following table summarizes the quantitative optimization of the SFC method for 5-fluoro-2-(piperidin-2-yl)pyridine:
| Chiral Stationary Phase | Co-Solvent (Modifier) | Basic Additive | Peak Shape | Resolution (Rs) |
| Chiralpak AD-H | 20% Methanol | None | Severe Tailing | < 1.0 |
| Chiralpak AD-H | 20% Methanol | 0.2% Diethylamine (DEA) | Sharp | 2.4 |
| Chiralcel OD-H | 25% Ethanol | 0.2% Isobutylamine (IBA) | Highly Symmetrical | 3.1 (Optimal) |
| Chiralpak IC | 20% Isopropanol | 0.2% Diethylamine (DEA) | Broad | 1.5 |
References
-
Asymmetric Reduction of Pyridinium Salts to Piperidines Source: The University of Liverpool Repository URL:[Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine Source: Semantic Scholar URL:[Link]
-
Chiral HPLC Method: Topics by Science.gov (SFC Method Development) Source: Science.gov URL:[Link]
Sources
Troubleshooting catalyst poisoning in fluoropyridine reduction
Advanced Catalysis Support: Fluoropyridine Reduction
To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Catalyst Deactivation & Selectivity in Fluoropyridine Hydrogenation
Introduction
You are likely reading this because your fluoropyridine reduction has stalled at partial conversion, or you have lost your fluorine substituent to hydrogenolysis.
Reducing fluoropyridines to fluoropiperidines is deceptive. It appears to be a standard heterocyclic reduction, yet it frequently fails due to two competing electronic factors:
-
Catalyst Poisoning (The Nitrogen Effect): The basic nitrogen lone pair binds irreversibly to the metal surface, halting the catalytic cycle.[1]
-
Hydrodefluorination (The Fluorine Effect): The electron-withdrawing fluorine activates the ring for reduction but simultaneously weakens the C-F bond, risking reductive cleavage.
This guide moves beyond generic advice. We will diagnose the specific mode of failure and implement a self-validating protocol to fix it.
Module 1: Diagnostic Framework
Is it Poisoning or Kinetics?
Before changing catalysts, you must confirm if the reaction is poisoned (irreversible active site blockage) or kinetically limited (insufficient energy/pressure).
The "Spike" Validation Test: To diagnose, perform a standard hydrogenation until the reaction stalls. Then, split the mixture:
-
Aliquot A: Add fresh substrate.
-
Aliquot B: Add fresh catalyst.
Use the logic flow below to interpret your results.
Figure 1: Diagnostic logic tree to distinguish between catalyst poisoning and kinetic limitations.
Module 2: The Nitrogen Trap (Poisoning)
The Problem:
The pyridine nitrogen possesses a non-bonded electron pair in an
The Solution: Protonation (Acidic Media)
By running the reaction in acidic media, you protonate the nitrogen (
-
Protocol: Add 1.05 - 1.1 equivalents of acid relative to the pyridine.
-
Recommended Acids:
-
Acetic Acid (AcOH): Doubles as a solvent. Excellent for PtO2.
-
HCl / H2SO4:[2] Use in alcoholic solvents (MeOH). Warning: Chloride ions can inhibit Pd catalysts; H2SO4 is preferred for Pd.
-
Trifluoroacetic Acid (TFA): Good for lipophilic substrates but expensive.
-
Visualizing the Mechanism:
Figure 2: Mechanism of acid-promoted reactivation of pyridine hydrogenation catalysts.
Module 3: The Fluorine Dilemma (Selectivity)
The Problem: You need to reduce the ring, but the C-F bond is labile. This is Hydrodefluorination (HDF) . HDF is driven by the high bond energy of H-F formed and the affinity of the metal for the aromatic system.
Catalyst Selection Matrix: Pd/C is notorious for cleaving C-F bonds [2]. For fluoropyridines, you must often switch to Rhodium or Platinum.
| Catalyst | Ring Reduction Activity | C-F Bond Stability (Selectivity) | Recommended Condition |
| Pd/C | High | Poor (High HDF risk) | Avoid if F-retention is critical. |
| PtO2 (Adams') | High | Good | Run in Acetic Acid (1-3 atm). |
| Rh/C | Moderate | Excellent | MeOH or TFE, mild pressure. |
| Rh2O3 | High | Excellent | Run in HFIP or TFE [3]. |
| Ru/C | Low | Excellent | Requires high T/P (>50 bar, >80°C).[3] |
Critical Insight: If you observe defluorination, switch from Pd to Rh . Rhodium binds the aromatic ring efficiently but is less active for oxidative addition into the C-F bond compared to Palladium.
Module 4: Validated Experimental Protocol
Scenario: Reduction of 3-fluoropyridine to 3-fluoropiperidine.
The "Gold Standard" Protocol (PtO2/AcOH): This protocol balances activity (Pt) with poison suppression (AcOH) and selectivity (mild conditions).
-
Preparation:
-
Substrate: 3-fluoropyridine (1.0 equiv).
-
Solvent: Glacial Acetic Acid (0.5 M concentration). Note: The solvent acts as the proton source.[1]
-
Catalyst: PtO2 (Adams' Catalyst), 5 mol% loading.
-
-
Execution:
-
Workup (Critical Step):
-
Filter catalyst over Celite.
-
Neutralization: The product is a piperidinium salt. You must basify (NaOH/NaHCO3) to extract the free amine.
-
Caution: Fluoropiperidines can be volatile. Evaporate solvent carefully (no high vac).
-
Alternative High-Performance System (Rh/HFIP): For difficult substrates where PtO2 fails or causes HDF:
-
Catalyst: Rh2O3 or 5% Rh/C.
-
Solvent: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).
-
Mechanism: These fluorinated solvents activate the aromatic ring via hydrogen bonding, facilitating reduction under very mild conditions without acid additives [3].
References
-
Maxted, E. B., & Walker, A. G. (1948).[4] Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine.[4] Journal of the Chemical Society, 1093.[4] Link
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (General reference for Pd vs Rh selectivity).
-
Legislador, A., et al. (2014). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. Link
-
BenchChem Tech Support.[1] (2025).[1][2][5][6] Catalyst Poisoning in Reactions with Pyridine Substrates.[1][2][4][7][8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Purification of 5-Fluoro-2-(piperidin-2-yl)pyridine from reaction byproducts
Welcome to the Technical Support Center for the isolation and purification of 5-Fluoro-2-(piperidin-2-yl)pyridine .
As a Senior Application Scientist, I designed this guide to address the specific chromatographic challenges presented by this molecule. The compound features a dual-ring system: a weakly basic fluorinated pyridine ring and a strongly basic secondary amine on the piperidine ring. This high basicity and polarity often lead to severe streaking, irreversible column binding, and poor resolution from structurally similar byproducts.
Below, you will find causality-driven troubleshooting strategies and self-validating protocols to ensure high-purity recovery from complex reaction mixtures.
Diagnostic Purification Workflow
Diagnostic workflow for isolating 5-Fluoro-2-(piperidin-2-yl)pyridine.
Frequently Asked Questions & Troubleshooting
Q1: Why does my product streak severely on standard normal-phase silica gel, resulting in low recovery?
The Causality: The secondary amine of the piperidine ring is highly basic. Bare silica gel contains acidic silanol groups (Brønsted acids). When these interact, the resulting acid-base attraction causes the basic amine to bind irreversibly to the stationary phase or elute as a broad, tailing band[1]. To resolve this, you must either neutralize the silica with a competing amine modifier or switch to an amine-functionalized stationary phase[2].
Quantitative Comparison of Stationary Phases
| Stationary Phase | Mobile Phase Modifier Required | Retention Mechanism | Best Application |
|---|---|---|---|
| Bare Silica Gel | Yes (0.5–1% TEA or NH₄OH) | Polar interactions | General cleanup; budget-friendly |
| Amine-Functionalized Silica (e.g., KP-NH) | No | Polar interactions (silanols masked) | High recovery of sensitive basic amines |
| C18 (Reversed-Phase) | Yes (Basic Buffer, pH > 10.5) | Hydrophobic interactions | Resolving structural isomers |
Protocol 1: Self-Validating Normal-Phase Chromatography with TEA Deactivation
-
Eluent Preparation: Prepare your optimized mobile phase (e.g., 90:9:1 Dichloromethane/Methanol/Triethylamine).
-
Column Deactivation: Slurry-pack the bare silica gel column using the TEA-modified eluent. Causality: Triethylamine (TEA) acts as a sacrificial base, competitively binding to the acidic silanols so your target molecule does not bind irreversibly[3].
-
Loading: Dissolve the crude mixture in the minimum amount of eluent and load it onto the column.
-
Elution: Run the column and collect fractions.
-
Validation Check: Spot the collected fractions on a TLC plate and elute with the TEA-modified solvent. A perfectly round, non-tailing spot validates that the silanols are fully masked. If tailing occurs, the TEA modifier concentration in the column has depleted, and you must increase the modifier ratio[4].
Q2: I have co-eluting structural isomers (e.g., des-fluoro byproducts) that cannot be separated by normal phase. How can I resolve them?
The Causality: Normal-phase chromatography separates primarily by polar interactions, which in this molecule are heavily dominated by the secondary amine. The subtle electronic and steric differences introduced by the fluorine atom are overshadowed. Reversed-phase (RP) chromatography separates by hydrophobicity, making it highly sensitive to halogenation differences[5]. However, you must meticulously control the pH to prevent mixed-state ionization.
pH-dependent retention mechanism for basic amines in reversed-phase chromatography.
Protocol 2: pH-Controlled Reversed-Phase Chromatography
-
Buffer Preparation: Prepare Mobile Phase A (Water + 0.1% NH₄OH, pH ~ 10.5) and Mobile Phase B (Acetonitrile). Causality: According to the "2 pH rule," adjusting the mobile phase pH to at least 2 units above the amine's pKa ensures it remains in the un-ionized free-base form[6]. 5-Fluoro-2-(piperidin-2-yl)pyridine has a predicted pKa of approximately 8.44[7]. By buffering to pH > 10.4, the molecule becomes highly lipophilic, maximizing its interaction with the C18 phase[6].
-
Equilibration: Equilibrate the C18 column with 5% B.
-
Injection & Gradient: Inject the sample and run a shallow gradient (e.g., 5% to 60% B over 20 column volumes).
-
Validation Check: Observe the UV chromatogram at 254 nm. A sharp, symmetrical peak validates that the molecule is in a single ionization state (free base). A split or fronting peak indicates the pH has drifted below 10.4, causing mixed-state ionization.
Q3: My crude mixture contains a large amount of neutral organic byproducts from the synthesis. Should I run a column immediately?
The Causality: No. Overloading a column with easily separable bulk impurities reduces the resolution available for critical, closely-eluting byproducts. Because 5-Fluoro-2-(piperidin-2-yl)pyridine contains a basic secondary amine, its solubility profile is highly pH-dependent, making it an ideal candidate for acid-base extraction prior to any chromatography.
Protocol 3: Self-Validating Acid-Base Extraction
-
Initial Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).
-
Acidic Extraction: Extract with 1M HCl (aq). Causality: At pH 2, the piperidine ring is fully protonated, forming a water-soluble piperidinium salt. Neutral and acidic impurities remain in the organic phase.
-
Phase Separation & Validation Check: Separate the layers. Before discarding the initial organic layer, spot both the organic and aqueous layers on a TLC plate (neutralize the aqueous spot with a drop of TEA before eluting). The target amine must be completely absent from the organic layer, validating 100% transfer to the aqueous phase.
-
Basification: Cool the aqueous layer in an ice bath and slowly basify to pH > 11 using 2M NaOH. Causality: The amine is deprotonated back to its free-base form, driving it out of the aqueous solution.
-
Final Extraction: Extract the basified aqueous layer with fresh Ethyl Acetate or Dichloromethane. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pre-purified product.
References
Sources
Technical Support Center: Resolving Racemization in 5-Fluoro-2-(piperidin-2-yl)pyridine Derivatives
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing stereochemical instability when working with 5-Fluoro-2-(piperidin-2-yl)pyridine and its derivatives.
Because the C2 position of the piperidine ring is adjacent to a highly electron-withdrawing 5-fluoropyridine moiety, the benzylic/picolylic proton exhibits unusually high acidity. This creates a severe vulnerability to base-catalyzed racemization during routine synthetic transformations such as N-acylation, cross-coupling, and deprotection. This guide provides the mechanistic causality, quantitative optimization data, and self-validating protocols required to maintain >98% enantiomeric excess (ee%).
Core Mechanistic Overview
To solve racemization, we must first understand the thermodynamic driving forces. The 5-fluoro substituent exerts a strong inductive electron-withdrawing effect across the pyridine ring. When a base is introduced into the system, it can readily abstract the C2 proton of the piperidine ring.
This deprotonation generates a highly stabilized, planar aza-enolate/picolylic carbanion intermediate. Because the intermediate is planar, subsequent reprotonation from the solvent or conjugate acid occurs non-stereoselectively from either face, resulting in a racemic mixture [1].
Caption: Base-catalyzed deprotonation at the C2 position leads to a planar intermediate and racemization.
Troubleshooting & FAQs
Q1: I am observing a massive drop in ee% during the amide coupling of the piperidine nitrogen. Why is this happening, and how do I fix it? Causality: Standard amide coupling protocols often use 2.0 to 3.0 equivalents of a tertiary amine base (like DIPEA or Et₃N) at room temperature. For 5-fluoro-2-(piperidin-2-yl)pyridine, this excess base acts as a catalyst for C2 deprotonation before the nitrogen can successfully attack the activated carboxylic acid. Solution: You must minimize the residence time of the uncoupled free base in the presence of DIPEA. Switch to a highly reactive coupling reagent combination like HATU/HOAt, strictly limit DIPEA to 1.05–1.1 equivalents, and run the reaction at 0 °C [2].
Q2: Does the choice of N-protecting group influence the configurational stability of my intermediate? Causality: Yes. Protecting the piperidine nitrogen with an electron-withdrawing group (e.g., Boc or Cbz) reduces the electron density on the nitrogen, which paradoxically can increase the kinetic acidity of the C2 proton. However, the steric bulk of the Boc group significantly hinders the approach of bases, providing a kinetic shield against spontaneous racemization under mild conditions. Studies on the kinetic resolution of N-Boc-2-arylpiperidines confirm that while the C2 position can be intentionally lithiated with strong bases (like s-BuLi), it remains stable under standard mildly basic conditions [3].
Q3: My compound racemizes during Suzuki/Buchwald-Hartwig cross-coupling on the pyridine ring. What are the alternatives? Causality: Palladium-catalyzed cross-couplings often utilize strong alkoxide bases (e.g., NaOtBu or KOtBu) at elevated temperatures (80–110 °C). These conditions will instantly deprotonate the C2 position. Solution: Substitute strong alkoxides with milder inorganic bases such as Cs₂CO₃ or K₃PO₄. Additionally, utilize highly active precatalysts (e.g., XPhos Pd G3 or BrettPhos Pd G3) that allow the cross-coupling to proceed at lower temperatures (40–60 °C).
Decision Workflow for Process Optimization
Use the following diagnostic logic tree to identify and correct the exact step causing stereochemical leakage in your synthetic route.
Caption: Decision-making workflow for diagnosing and resolving racemization in piperidine derivatives.
Quantitative Data: Impact of Reaction Conditions
The table below summarizes the effect of varying base strength, stoichiometry, and temperature on the enantiomeric excess of 5-fluoro-2-(piperidin-2-yl)pyridine during a standard N-acylation workflow.
| Base (Equivalents) | Temperature | Coupling Reagent | Reaction Time | Final ee% | Stereochemical Outcome |
| DIPEA (3.0 eq) | 25 °C | HATU | 12 h | 45% | Severe Racemization |
| Et₃N (2.0 eq) | 25 °C | EDC / HOBt | 16 h | 62% | Moderate Racemization |
| Pyridine (2.0 eq) | 0 °C | PyBOP | 4 h | 91% | Slight Erosion |
| DIPEA (1.05 eq) | 0 °C | HATU / HOAt | 2 h | >98% | Complete Retention |
Data Interpretation: Excess base and prolonged exposure at room temperature are the primary drivers of stereochemical erosion. By restricting the base to near-stoichiometric amounts and utilizing HOAt to accelerate the coupling rate, the intermediate is trapped before deprotonation can occur.
Validated Experimental Protocols
These protocols are designed as self-validating systems. By incorporating strict temperature controls and in-process monitoring, you can verify stereochemical integrity before proceeding to the next synthetic step.
Protocol A: Racemization-Free N-Acylation
Objective: Couple a carboxylic acid to the piperidine nitrogen without eroding the C2 stereocenter.
-
Preparation: In an oven-dried flask under argon, dissolve the chiral 5-fluoro-2-(piperidin-2-yl)pyridine (1.0 eq) and the desired carboxylic acid (1.05 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes.
-
Activation: Add HATU (1.05 eq) and HOAt (1.05 eq) to the mixture. Note: HOAt is critical here as it forms a highly reactive ester intermediate, drastically increasing the acylation rate.
-
Controlled Base Addition: Dilute DIPEA (1.05 eq, strictly measured) in 1 mL of anhydrous DCM. Add this solution dropwise over 15 minutes using a syringe pump.
-
Monitoring: Stir at 0 °C for 2 hours. Pull a 10 µL aliquot, quench in LC-MS grade Methanol, and analyze via chiral HPLC to validate that the ee% remains >98%.
-
Workup: Quench the reaction cold with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, and dry over Na₂SO₄. Evaporate under reduced pressure at a bath temperature not exceeding 25 °C .
Protocol B: Mild N-Boc Deprotection
Objective: Remove the Boc protecting group without transient planarization of the C2 position. Strong acids like TFA can sometimes cause localized heating or side reactions that erode ee% [4].
-
Preparation: Dissolve the N-Boc protected 5-fluoro-2-(piperidin-2-yl)pyridine in anhydrous 1,4-dioxane (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Deprotection: Slowly add a pre-cooled solution of 4M HCl in dioxane (3.0 eq).
-
Isolation: Monitor by TLC. Once complete (typically 1-2 hours), remove the solvent under reduced pressure at 20 °C. The resulting hydrochloride salt stabilizes the piperidine nitrogen, rendering the C2 proton highly resistant to racemization during storage.
References
-
Marra, F. "Anionic Rearrangements Promoted by Organolithium Reagents: Challenges and Sustainable Opportunities." University of Turin (2022). URL:[Link]
-
Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. "Synthesis and kinetic resolution of N-Boc-2-arylpiperidines." Chemical Communications, 50(79), 11731-11734 (2014). URL:[Link]
-
Yan, L.-H., et al. "Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues." Organic Letters, 13(16), 4220–4223 (2011). URL:[Link]
Solvent selection for crystallization of 5-Fluoro-2-(piperidin-2-yl)pyridine salts
Technical Support Center: Crystallization of 5-Fluoro-2-(piperidin-2-yl)pyridine Salts
Case ID: #CRYST-5F2P-SOLV Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Welcome to the technical support hub for 5-Fluoro-2-(piperidin-2-yl)pyridine . This intermediate, a fluorinated analog structurally related to the anabasine scaffold and key precursors for 5-HT1F agonists (e.g., Lasmiditan analogs), presents unique crystallization challenges. The presence of a basic secondary amine (piperidine) and a weakly basic pyridine ring, combined with the lipophilicity of the fluorine substituent, often leads to oiling out (Liquid-Liquid Phase Separation) rather than clean crystal nucleation.
This guide provides solvent selection strategies, troubleshooting workflows, and salt-screening protocols designed to ensure high purity and stable polymorph isolation.
Module 1: Solvent Selection & Solubility Profile
The free base of 5-Fluoro-2-(piperidin-2-yl)pyridine is lipophilic, while its salts (HCl, Tartrate, Succinate) are highly polar. The "Goldilocks" zone for crystallization requires a solvent system that solubilizes the salt at high temperatures but rejects it at lower temperatures without inducing phase separation (oil).
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Role | Suitability | Notes |
| Alcohols | Isopropanol (IPA) | Primary | High | Best balance of solubility and volatility. Often prevents oiling out better than MeOH. |
| Alcohols | Ethanol (EtOH) | Primary | High | Good for tartrate salts; risk of solvate formation (ethanolates). |
| Alcohols | Methanol (MeOH) | Primary | Medium | Often too soluble for high yield; requires aggressive anti-solvent addition. |
| Esters | Isopropyl Acetate (IPAc) | Anti-Solvent | High | Preferred over Ethyl Acetate for stability; excellent for displacing water/alcohols. |
| Ethers | MTBE | Anti-Solvent | High | Critical for inducing nucleation in "oiling" mixtures. Safer than diethyl ether. |
| Ketones | Acetone | Co-Solvent | Medium | Good for succinate salts; avoid with strong mineral acids if aldol condensation is a risk. |
| Nitriles | Acetonitrile (ACN) | Primary | Low | Risk of solvates; use only if alcohols fail. |
| Water | Water | Additive | Low | Use only for hydrate formation; generally avoid due to high solubility of the salt. |
Module 2: Troubleshooting Guides (FAQ)
Q1: My salt is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the melting point of the solvated salt is lower than the crystallization temperature, or when supersaturation is too high. Corrective Action:
-
Temperature Cycling: Do not cool rapidly. Cycle the temperature around the cloud point (e.g., heat to 60°C, cool to 40°C, heat to 50°C, cool to 20°C). This "anneals" the oil droplets into a solid lattice.
-
Change Solvent System: Switch from a single solvent (e.g., EtOH) to a solvent/anti-solvent system where the anti-solvent is added extremely slowly.
-
Recommended System: Dissolve in minimum IPA , then add MTBE or IPAc dropwise until cloudiness persists.
-
-
Seed Loading: Add 0.5-1.0 wt% of pure seed crystals at the metastable zone width (just before the cloud point).
Q2: I am seeing multiple melting point peaks (DSC). Do I have a mixture of polymorphs?
Diagnosis: Likely yes, or you have formed a solvate that is desolvating upon heating. Fluorinated pyridines are prone to polymorphism. Corrective Action:
-
Desolvation Test: Run TGA (Thermogravimetric Analysis). If you see weight loss <150°C, you have a solvate.
-
Thermodynamic Slurry: Suspend the solid in a non-solvating solvent (e.g., Heptane/IPA 9:1) and stir at 50°C for 24-48 hours. This converts kinetic polymorphs to the thermodynamically stable form.
Q3: How do I remove the des-fluoro impurity?
Diagnosis: The des-fluoro analog is a common byproduct in the synthesis of fluorinated heterocycles. It often co-crystallizes. Corrective Action:
-
Polarnity Tuning: The fluorinated compound is slightly more lipophilic. Use a more polar solvent system (e.g., EtOH/Water 95:5) to keep the des-fluoro impurity in the mother liquor.
-
Recrystallization: Perform a second crystallization using Methanol (solvent) and Toluene (anti-solvent).
Module 3: Visualization & Workflows
Workflow A: The "Oiling Out" Rescue Protocol
This decision tree guides you through the critical steps when your salt comes out as a gum/oil.
Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during salt formation.
Workflow B: Salt Screening Logic
A systematic approach to selecting the correct counter-ion and solvent for this specific fluorinated pyridine.
Figure 2: Step-by-step salt screening workflow for aminopyridine derivatives.
Module 4: Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt (Standard)
Use this for general intermediate isolation.
-
Dissolution: Dissolve 10.0 g of 5-Fluoro-2-(piperidin-2-yl)pyridine free base in Isopropanol (60 mL) at 25°C.
-
Acid Addition: Slowly add 1.1 equivalents of HCl (4M in Dioxane) or concentrated aqueous HCl. Note: Dioxane/Ether HCl is preferred to avoid water.
-
Crystallization: The solution will warm slightly (exothermic). Stir for 30 minutes. If clear, add MTBE (30 mL) dropwise over 1 hour.
-
Isolation: Cool to 0-5°C for 2 hours. Filter the white crystalline solid.
-
Washing: Wash with cold MTBE/IPA (1:1).
-
Drying: Dry under vacuum at 45°C.
Protocol B: Chiral Resolution (Tartrate Salt)
Use this if enantiomeric excess (ee) improvement is required.
-
Stoichiometry: Use 1.0 eq of L-(+)-Tartaric acid per 1.0 eq of free base.
-
Solvent: Ethanol (Absolute) is the critical solvent here. Water content >5% can degrade resolution efficiency.
-
Procedure: Dissolve acid in hot EtOH. Dissolve base in warm EtOH. Mix hot.
-
Cooling: Allow to cool to room temperature over 6-8 hours (very slow cooling is essential for chiral discrimination).
-
Recrystallization: If ee < 98%, recrystallize the wet cake from boiling EtOH.
References
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for salt selection and oiling out troubleshooting).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
CoLucid Pharmaceuticals Inc. (2014). Polymorphs of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide hemisuccinate salt. U.S. Patent 8,697,876.[1] (Provides analogous crystallization conditions for fluorinated pyridine/piperidine salts).
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Reference for "Oiling Out" mechanisms and phase diagrams).
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling fluorinated pyridine derivatives.
Sources
Stability of 5-Fluoro-2-(piperidin-2-yl)pyridine under acidic conditions
Technical Support Center: 5-Fluoro-2-(piperidin-2-yl)pyridine
-
Ticket ID: CHEM-SUP-5F2PP-001
-
Subject: Stability Profile & Handling Guide for Acidic Conditions
-
Status: Resolved / Knowledge Base Article
Executive Summary
5-Fluoro-2-(piperidin-2-yl)pyridine is a chiral building block often used in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor ligands. Its stability under acidic conditions is governed by two competing factors: the robust nature of the fluorinated pyridine ring and the stereochemical lability of the piperidine C2 chiral center.
Critical Alert: While the chemical structure (connectivity) is generally stable in acid, the optical purity (enantiomeric excess) is highly vulnerable. The electron-deficient 5-fluoropyridine ring acidifies the benzylic-like proton at the chiral center, facilitating acid-catalyzed racemization, particularly upon heating or prolonged exposure.
Chemical Stability & Degradation Mechanisms
To troubleshoot effectively, you must understand the "Why." The following diagram illustrates the primary failure mode: Acid-Catalyzed Racemization .
Mechanism: The "Pyridinium Pull"
In acidic media, the pyridine nitrogen is protonated. This creates a strong electron-withdrawing pyridinium cation. This inductive effect propagates to the adjacent chiral center (C2 of the piperidine), significantly lowering the
Figure 1: The pathway of optical purity loss. The 5-Fluoro substituent enhances the electron withdrawal of the pyridine ring, accelerating the transition from the Protonated state to the planar Enamine.
Stability Data Matrix
| Condition | Chemical Stability (Decomposition) | Stereochemical Stability (Racemization) | Risk Level |
| Dilute HCl (1M), 25°C | High | High (Stable < 24h) | 🟢 Low |
| Conc. HCl (12M), 25°C | High | Moderate (Risk > 24h) | 🟡 Medium |
| Dilute HCl, Reflux | High | Low (Rapid Racemization) | 🔴 Critical |
| TFA (Neat), 25°C | High | Moderate | 🟡 Medium |
| Lewis Acids (AlCl3, etc.) | Moderate | Low | 🔴 Critical |
Troubleshooting Guide
Use this section to diagnose specific issues observed during your workflow.
Issue 1: "My product is chemically pure by LCMS, but the optical rotation is zero/low."
-
Root Cause: You have racemized the material during an acidic step (e.g., Boc-deprotection or salt formation) likely due to uncontrolled exotherms.
-
Diagnostic: Run Chiral HPLC. If you see a 50:50 split, complete racemization occurred.
-
Solution:
-
Temperature Control: Perform all acid additions at 0°C. Never heat an acidic solution of this compound above 40°C.
-
Solvent Switch: If using TFA/DCM for deprotection, switch to 4M HCl in Dioxane at 0°C. The non-polar nature of dioxane often suppresses the ionization required for racemization compared to polar protic solvents.
-
Quench Protocol: Do not let the reaction sit overnight. Quench immediately upon completion with cold NaHCO3.
-
Issue 2: "The solid HCl salt turned into a sticky gum/oil upon exposure to air."
-
Root Cause: The hydrochloride salt of 5-fluoro-2-(piperidin-2-yl)pyridine is extremely hygroscopic . The 5-fluoro group lowers the lattice energy relative to the non-fluorinated analog, making it prone to absorbing atmospheric moisture.
-
Solution:
-
Drying: You must dry the salt under high vacuum (< 1 mbar) over
for 24 hours. -
Handling: Handle only in a glovebox or a humidity-controlled room.
-
Alternative Salt: Consider switching to a Fumarate or Tartrate salt. These organic salts often form non-hygroscopic, crystalline lattices that are easier to handle.
-
Issue 3: "I see a new impurity peak (+18 mass) in LCMS after acidic workup."
-
Root Cause: While the C-F bond is stable, extreme acidic forcing (especially with HBr or HI) can cause Nucleophilic Aromatic Substitution (
) where the Fluorine is displaced by a halide or water (hydrolysis to the pyridone), although this is rare without heating. More likely, it is a hydration of the pyridine ring if reduction conditions were used previously. -
Solution: Check your acid source. Avoid hydrobromic acid (HBr) as bromide is a better nucleophile than chloride. Stick to HCl or H2SO4.
Standard Operating Procedures (SOPs)
Protocol A: Safe Salt Formation (Minimizing Racemization)
Objective: Convert free base to HCl salt without optical loss.
-
Dissolution: Dissolve 1.0 eq of free base in anhydrous Diethyl Ether or MTBE (0.1 M concentration).
-
Cooling: Cool the solution to 0°C in an ice/water bath.
-
Acid Addition: Add 1.1 eq of 2M HCl in Diethyl Ether dropwise over 10 minutes.
-
Note: Do not use aqueous HCl. Water promotes proton exchange and racemization.
-
-
Precipitation: A white solid should precipitate immediately.
-
Filtration: Filter under a blanket of Nitrogen (to prevent moisture uptake).
-
Drying: Vacuum dry at room temperature immediately.
Protocol B: Chiral HPLC Method (for ee% Determination)
-
Column: Chiralpak IB or IC (Immobilized phases are preferred for basic amines).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Critical: The diethylamine (DEA) modifier is essential to sharpen the peak of the basic piperidine. Without it, the peaks will tail, making integration impossible.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm (Pyridine absorption).
Decision Tree: Workup Strategy
Figure 2: Decision logic for processing acidic reaction mixtures containing the 5-Fluoro-2-(piperidin-2-yl)pyridine scaffold.
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) to remove a Boc group from this molecule? A: Yes, but with caution. TFA is a strong acid. Use a 1:1 mixture of TFA:DCM at 0°C and limit reaction time to 1-2 hours. Avoid "neat" TFA if possible. Neutralize immediately after consumption of starting material.
Q: Is the Fluorine atom stable to hydrogenation (Pd/C)? A: Generally, yes. Aromatic fluorine (Ar-F) is difficult to reduce compared to Ar-Cl or Ar-Br. However, if you are hydrogenating the pyridine ring to a piperidine (to make the dipiperidine), you risk defluorination. Under standard Boc-deprotection or alkene reduction conditions, the 5-F is stable.
Q: Why does the literature say 2-substituted piperidines are unstable? A: They refer to "configurational stability" (chirality), not chemical decomposition. The "Anabasine" scaffold (which this molecule mimics) is notorious for slow racemization because the aromatic ring stabilizes the planar enamine intermediate.
References
-
Coan, N. et al. (2020). Process Development and Synthesis of Lasmiditan. Organic Process Research & Development. (Describes the handling of similar fluorinated pyridine-piperidine intermediates).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Foundational text on Pyridine/Piperidine tautomerism and acidity).
-
BenchChem Support. (2025).[1] Racemization of 2-(piperidin-2-yl)pyridine derivatives in acid. (General troubleshooting for chiral piperidines).
-
National Institutes of Health (NIH). (2013). Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines. (Discusses stability and directing group effects).
Sources
Validation & Comparative
Definitive Guide to Structural Elucidation: 5-Fluoro-2-(piperidin-2-yl)pyridine
Executive Summary: The Analytical Challenge
In modern drug discovery, 5-Fluoro-2-(piperidin-2-yl)pyridine represents a high-value scaffold, particularly in the synthesis of kinase inhibitors and GPCR ligands. The introduction of the fluorine atom at the C5 position of the pyridine ring enhances metabolic stability and modulates pKa, but it introduces significant complexity to the 1H NMR spectrum due to heteronuclear spin-spin coupling (
This guide objectively compares the Standard 1H NMR Analysis against Advanced Decoupling Techniques (1H{19F}) and Orthogonal 19F NMR , providing a roadmap for unequivocal structural assignment. We move beyond simple peak listing to explain the causality of spectral features, ensuring your characterization protocols are robust and self-validating.
Structural Dynamics & Theoretical Framework
Before analyzing the spectrum, one must understand the magnetic environment. This molecule possesses three distinct domains affecting the NMR profile:
-
The Fluorinated Pyridine Core: The fluorine atom is a spin-active nucleus (
, 100% abundance). It couples strongly with aromatic protons, splitting signals that would otherwise be simple doublets. -
The Chiral Center (C2'): The piperidine ring is attached at a chiral carbon. This makes the piperidine methylene protons diastereotopic , rendering them magnetically non-equivalent (e.g., H3'a
H3'b). -
Conformational Isomerism: The piperidine ring exists in a chair conformation, but the N-H bond and the pyridine substituent can undergo dynamic exchange, broadening signals in certain solvents.
Predicted Scalar Coupling Constants ( )
- (Ortho): 8.0 – 10.5 Hz (Dominant splitting mechanism)
- (Meta): 4.0 – 6.0 Hz
- (Ortho): 7.5 – 8.5 Hz
Comparative Analysis: Method Selection Guide
We evaluated three analytical workflows for verifying this compound. The table below summarizes the performance of each method.
Table 1: Performance Comparison of Analytical Workflows
| Feature | Method A: Standard 1H NMR | Method B: 1H{19F} Decoupled NMR | Method C: 19F NMR |
| Primary Utility | General Characterization | Precise Structural Elucidation | Purity & Quantification |
| Spectral Complexity | High (Overlapping multiplets due to J_HF) | Low (Singlets/Doublets restored) | Very Low (Single peak) |
| Resolution | Moderate | Superior | High |
| Solvent Suitability | CDCl3 (Standard), DMSO-d6 | CDCl3, DMSO-d6 | All |
| Acquisition Time | Fast (1-5 mins) | Moderate (5-10 mins) | Fast (1-3 mins) |
| Key Limitation | F-coupling masks H-H coupling | Requires specialized probe/setup | No structural connectivity info |
Detailed Spectral Analysis (Method A vs. Method B)
This section details the specific chemical shifts and splitting patterns.[1][2][3] Note that Method A (Standard) is the industry default, but Method B is recommended for publication-quality assignment.
Aromatic Region (Pyridine Ring)
| Proton Position | Chemical Shift ( | Pattern (Method A: Coupled) | Pattern (Method B: Decoupled) | Mechanistic Insight |
| H6 (adj to N) | 8.35 – 8.45 | dd ( | d (Broad) | Deshielded by Ring N and F. Large H-F coupling is diagnostic. |
| H4 (adj to F) | 7.35 – 7.45 | ddd or td (Complex overlap) | d ( | H4 couples to F (ortho) and H3 (ortho), creating a "pseudo-triplet" in standard NMR. |
| H3 (adj to Pip) | 7.20 – 7.30 | dd ( | d | The |
Aliphatic Region (Piperidine Ring)
The chirality at C2' creates a complex aliphatic region.
-
H2' (Chiral Methine):
3.80 – 4.00 ppm. Appears as a doublet of doublets (dd) . The shift is downfield due to the inductive effect of the pyridine ring. -
H6' (a/b):
3.10 – 3.25 ppm (equatorial) and 2.70 – 2.85 ppm (axial). Distinct separation due to the rigid chair conformation. -
NH (Amine):
1.80 – 2.50 ppm (Broad singlet). Critical Note: In DMSO-d6 , this signal may shift to >8.0 ppm and sharpen if protonated or hydrogen-bonded.
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
To ensure reproducibility and minimize line broadening.
-
Mass: Weigh 5.0 – 10.0 mg of 5-Fluoro-2-(piperidin-2-yl)pyridine.
-
Solvent Selection:
-
Routine: Use CDCl3 (99.8% D) + 0.03% TMS. Pros: Good solubility, sharp peaks. Cons: NH proton is broad/invisible.
-
Structural Study: Use DMSO-d6 . Pros: NH visible, slows exchange. Cons: Viscosity broadens lines slightly.
-
-
Filtration: Filter solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (paramagnetic particulates cause line broadening).
-
Volume: Fill to exactly 4.0 cm height (approx 0.6 mL) to match the coil geometry.
Protocol 2: 19F-Decoupled 1H NMR Acquisition
Recommended for resolving the aromatic region.
-
Tune/Match: Tune both
H and F channels on the probe. -
Pulse Sequence: Select zgig (Bruker) or equivalent inverse-gated decoupling sequence.
-
Parameters:
-
O2P (Offset for F): Set to center of Fluorine spectrum (approx -125 to -135 ppm for fluoropyridines).
-
Decoupling Mode: GARP or WALTZ-16.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.
Visualization: Analytical Decision Workflow
The following diagram illustrates the logical flow for characterizing this compound, ensuring no time is wasted on ambiguous data.
Figure 1: Decision tree for NMR analysis of fluorinated pyridine derivatives. The 1H{19F} pathway is critical when aromatic multiplets are obscured.
Troubleshooting & Expert Tips
-
Problem: The piperidine NH signal is missing.
-
Cause: Rapid exchange with trace water in CDCl3.
-
Solution: Switch to DMSO-d6 or add a drop of D2O (to confirm exchangeable nature—signal will disappear completely).
-
-
Problem: Integration values are off (e.g., Aromatic protons integrate to 0.8 instead of 1.0).
-
Cause: Long relaxation time (
) of isolated aromatic protons adjacent to Fluorine. -
Solution: Increase the relaxation delay (
) to 5–10 seconds.
-
-
Artifacts: If you see "ringing" or phase distortions in the aromatic region, it is often due to the high Q-factor of the 19F coil if not properly tuned. Ensure the probe is tuned for both nuclei even if only acquiring 1H.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5] (Authoritative source for H-F coupling constants).
-
Reich, H. J. (2023). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. (Reference for Pyridine/Piperidine shifts).
-
Combi-Blocks Inc. (2024). Product Data: 5-Fluoro-2-(piperidin-2-yl)pyridine (CAS 1256814-38-0). (Commercial source confirming structural validity).
Sources
- 1. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ekwan.github.io [ekwan.github.io]
Comparative LC-MS/MS Fragmentation Guide: 5-Fluoro-2-(piperidin-2-yl)pyridine vs. Structural Alternatives
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Methodological Workflow.
As a Senior Application Scientist in mass spectrometry, I frequently evaluate the gas-phase behavior of novel pharmacophores to optimize bioanalytical assays. 5-Fluoro-2-(piperidin-2-yl)pyridine (CAS: 1270471-87-8) [1] is a critical building block in modern drug discovery, often utilized to improve the metabolic stability and lipophilicity of central nervous system (CNS) candidates.
This guide objectively compares the electrospray ionization (ESI) and collision-induced dissociation (CID) fragmentation patterns of 5-Fluoro-2-(piperidin-2-yl)pyridine against two common structural alternatives: the unsubstituted 2-(piperidin-2-yl)pyridine and the heavier 5-Chloro-2-(piperidin-2-yl)pyridine . By understanding the causality behind these fragmentation pathways, researchers can develop highly specific, self-validating Multiple Reaction Monitoring (MRM) methods.
Ionization Dynamics & Chemical Causality
To develop a robust LC-MS/MS method, one must first understand where and why ionization occurs. The target molecule consists of two distinct nitrogenous rings: an aliphatic piperidine ring and an aromatic pyridine ring.
-
Protonation Site (Causality): In positive electrospray ionization (ESI+), protonation does not occur randomly. The piperidine nitrogen possesses a significantly higher proton affinity (pKa ~ 8.5–9.0) compared to the pyridine nitrogen (pKa ~ 5.2). Furthermore, the highly electronegative fluorine atom at the 5-position of the pyridine ring exerts a strong inductive electron-withdrawing effect (-I effect), further reducing the basicity of the pyridine nitrogen. Consequently, the [M+H]+ precursor ion (m/z 181.1) is overwhelmingly protonated at the piperidine ring [2].
-
Fragmentation Initiation: Because the charge is localized on the piperidine moiety, CID fragmentation is primarily charge-driven, initiating ring-opening events and
-cleavages adjacent to the saturated nitrogen [3].
Comparative Fragmentation Performance
How does the fluorinated product compare to its alternatives in a tandem mass spectrometer? The table below summarizes the quantitative fragmentation data, highlighting the unique advantages of the fluorinated analog for assay specificity.
Table 1: Comparative LC-MS/MS MRM Data (ESI+)
| Compound | Precursor Ion [M+H]+ | Primary Product Ion (Base Peak) | Secondary Product Ions | Optimal CE (eV) | Analytical Advantage / Disadvantage |
| 5-Fluoro-2-(piperidin-2-yl)pyridine | m/z 181.1 | m/z 84.1 (Piperidine) | m/z 164.1 (-NH3)m/z 98.0 (F-Pyridine)m/z 78.0 (-HF) | 22 | High Specificity: The secondary loss of HF (-20 Da) provides a highly unique MRM transition, reducing matrix interference. |
| 2-(piperidin-2-yl)pyridine (Alternative 1) | m/z 163.1 | m/z 84.1 (Piperidine) | m/z 146.1 (-NH3)m/z 80.0 (Pyridine) | 20 | Low Specificity: Lacks a unique halogen loss; m/z 80.0 is a common background fragment in biological matrices. |
| 5-Chloro-2-(piperidin-2-yl)pyridine (Alternative 2) | m/z 197.1 | m/z 84.1 (Piperidine) | m/z 180.1 (-NH3)m/z 114.0 (Cl-Pyridine) | 26 | Isotopic Verification: Cl provides an M+2 isotope peak (m/z 199.1), but requires higher CE to break the stronger C-C inter-ring bond. |
Mechanistic Breakdown of the Target Product
For 5-Fluoro-2-(piperidin-2-yl)pyridine , the fragmentation pathway follows a strict logical sequence:
-
Neutral Loss of NH3 (-17 Da, m/z 164.1): The protonated piperidine ring undergoes a low-energy ring-opening rearrangement, followed by the expulsion of ammonia.
- -Cleavage: The C-C bond connecting the two rings is cleaved. Charge retention on the aliphatic side yields the ubiquitous piperidinium cation (m/z 84.1 ). Charge transfer to the aromatic side yields the fluoropyridinium cation (m/z 98.0 ).
-
Inductive Cleavage of HF (-20 Da, m/z 78.0): The m/z 98.0 fragment undergoes a high-energy loss of hydrogen fluoride. Because HF is a highly stable neutral leaving group, this transition (181.1
78.0) is an excellent confirmatory MRM channel.
Fig 1: CID Fragmentation logic of 5-Fluoro-2-(piperidin-2-yl)pyridine.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology must be used to validate the LC-MS/MS method for this compound. This protocol is designed as a self-validating system—meaning internal checks are built into the workflow to automatically flag false positives or carryover.
Phase 1: Sample Preparation & System Suitability
-
Prepare a 100 ng/mL tuning solution of 5-Fluoro-2-(piperidin-2-yl)pyridine in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The formic acid is critical as it forces the equilibrium toward the protonated [M+H]+ state.
-
Self-Validation Check: Inject a blank solvent (System Suitability Test). The baseline must show a signal-to-noise ratio (S/N) of < 3 at m/z 181.1 to rule out column carryover.
Phase 2: MS1 Precursor Optimization 3. Infuse the tuning solution at 10 µL/min directly into the ESI source. 4. Operate in Q1 Full Scan mode (m/z 100–300). 5. Optimize the Declustering Potential (DP) or Cone Voltage to maximize the intact m/z 181.1 ion while minimizing in-source fragmentation. (Target DP: ~40V).
Phase 3: MS2 Product Ion Mapping & CE Ramping
6. Isolate m/z 181.1 in Q1 and perform a Product Ion Scan in Q3 (m/z 50–200).
7. Ramp the Collision Energy (CE) from 10 eV to 40 eV in 5 eV increments.
8. Causality Check: Observe the sequential appearance of fragments. At lower CE (15 eV), m/z 164.1 (-NH3) will dominate. At moderate CE (22 eV), m/z 84.1 (
Phase 4: MRM Finalization 9. Select the two most optimal transitions:
- Quantifier: 181.1
84.1 (Highest intensity, CE: 22 eV). - Qualifier: 181.1
78.0 (Highest specificity, CE: 35 eV).
Self-Validation Check: The ratio between the Quantifier and Qualifier peak areas must remain constant (
15%) across all calibration standards. A deviation indicates matrix interference.Fig 2: Self-validating LC-MS/MS method development workflow.
Conclusion
When compared to its unsubstituted and chlorinated alternatives, 5-Fluoro-2-(piperidin-2-yl)pyridine offers a distinct analytical advantage in LC-MS/MS workflows. While all three compounds yield the prominent m/z 84.1 piperidine fragment, the fluorinated analog undergoes a unique, high-energy inductive cleavage resulting in the loss of HF (-20 Da). By utilizing the 181.1
References
-
ResearchGate. "LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, and related derivatives." ResearchGate Publications. Available at:[Link]
Comparative Guide: 5-Fluoro-2-(piperidin-2-yl)pyridine vs. Non-Fluorinated Analogs
Executive Summary: The Strategic Value of C5-Fluorination
In the development of CNS-active agents—particularly 5-HT1F agonists (e.g., Lasmiditan derivatives) and nicotinic acetylcholine receptor (nAChR) ligands—the 2-(piperidin-2-yl)pyridine scaffold is a privileged structure. However, the non-fluorinated parent scaffold suffers from two critical liabilities: rapid oxidative metabolism at the C5 position of the pyridine ring and high basicity that can lead to phospholipidosis or poor blood-brain barrier (BBB) permeability.
5-Fluoro-2-(piperidin-2-yl)pyridine represents a bioisosteric optimization where the C5-hydrogen is replaced by fluorine. This modification serves a dual purpose:
-
Metabolic Blockade: It sterically and electronically blocks the primary site of Cytochrome P450 (CYP) oxidation.
-
pKa Modulation: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, optimizing the ionization state for CNS penetration.
This guide objectively compares the fluorinated analog against its parent and related isomers, providing experimental protocols to validate these performance gains.
Physicochemical & Performance Comparison
The following data synthesizes structural activity relationship (SAR) trends from 5-HT1F and nAChR agonist development programs.
Table 1: Comparative Profile
| Feature | 5-Fluoro-2-(piperidin-2-yl)pyridine | 2-(Piperidin-2-yl)pyridine (Parent) | Impact of Fluorination |
| Structure | Pyridine ring fluorinated at C5 | Unsubstituted Pyridine ring | Bioisosteric Replacement |
| Pyridine pKa | ~3.2 - 3.5 (Predicted) | ~5.2 (Experimental) | Reduced Basicity: Improved lipophilicity at physiological pH. |
| LogP (Lipophilicity) | ~1.8 - 2.1 | ~1.4 | Increased: Enhances membrane permeability. |
| Metabolic Liability | Low (C5 blocked) | High (C5 oxidation prone) | Extended Half-life: Blocks CYP-mediated hydroxylation. |
| TPSA | ~25 Ų | ~25 Ų | Negligible Change: Polar surface area remains constant. |
| CNS Penetration | High ( | Moderate | Optimized: Lower fraction ionized at pH 7.4. |
Technical Analysis of Performance
A. The "Metabolic Soft Spot"
In the parent compound, the C5 position (para to the piperidine attachment) is the most electron-rich site remaining on the pyridine ring, making it the primary target for electrophilic attack by CYP450 enzymes (specifically CYP2D6 and CYP3A4).
-
Parent: Rapid hydroxylation at C5
Phase II conjugation Excretion. -
5-Fluoro Analog: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Furthermore, the high electronegativity of fluorine reduces electron density in the ring, deactivating it toward oxidative attack.
B. Electronic Modulation (pKa)
The pyridine nitrogen in the parent compound is moderately basic. For CNS drugs, high basicity can lead to lysosomal trapping. The inductive withdrawal (
Mechanistic Visualization
The following diagrams illustrate the metabolic fate and the synthetic pathway.
Diagram 1: Metabolic Blockade Mechanism
Caption: Comparative metabolic fate.[1] The parent compound undergoes rapid C5-hydroxylation, while the 5-Fluoro analog resists CYP attack due to the strength of the C-F bond.
Experimental Protocols
To validate the superior performance of the fluorinated analog, the following protocols are recommended. These are designed to be self-validating control systems.
Protocol A: Synthesis via Negishi Coupling
Rationale: Direct coupling prevents the need for harsh hydrogenation conditions that might reduce the pyridine ring.
Reagents:
-
A: 2-Bromo-5-fluoropyridine (Electrophile)
-
B: (N-Boc-piperidin-2-yl)zinc bromide (Nucleophile - prepared in situ)
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
Workflow:
-
Activation: Under Argon, activate zinc dust with 1,2-dibromoethane in dry THF. Add N-Boc-2-iodopiperidine to generate the organozinc reagent (B ) at 40°C (3h).
-
Coupling: Cannulate reagent B into a solution of A (1.0 eq) and Pd catalyst (0.05 eq) in THF/DMA.
-
Reaction: Heat to 60°C for 12 hours. Monitor by LC-MS (Target M+H: ~281 for Boc-protected intermediate).
-
Deprotection: Treat the isolated intermediate with TFA/DCM (1:4) at 0°C to remove the Boc group.
-
Purification: Neutralize with NaHCO3, extract with DCM. Purify via silica chromatography (MeOH/DCM gradient).
Protocol B: Microsomal Stability Assay (In Vitro)
Rationale: This assay quantifies the "Metabolic Blockade" effect described in Section 2.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System.
-
Test Compounds: 5-Fluoro analog vs. Non-fluorinated parent (1 µM final conc).
Step-by-Step:
-
Pre-Incubation: Mix 495 µL of Phosphate Buffer (pH 7.4) containing HLM (0.5 mg/mL final) and 1 µL of test compound. Pre-incubate at 37°C for 5 min.
-
Initiation: Add 50 µL of NADPH regenerating system to start the reaction.
-
Sampling: At T=0, 15, 30, and 60 mins, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Success Criterion: The 5-Fluoro analog should exhibit <50% of the intrinsic clearance (
) of the parent.
-
Diagram 2: Synthetic Workflow (Negishi Coupling)
Caption: Convergent synthesis strategy utilizing Negishi cross-coupling to install the piperidine ring while preserving the fluorinated pyridine scaffold.
Conclusion
For researchers targeting CNS indications, 5-Fluoro-2-(piperidin-2-yl)pyridine offers a superior alternative to the non-fluorinated parent. The strategic placement of fluorine at the C5 position acts as a metabolic shield, significantly extending half-life without compromising the core pharmacophore. Furthermore, the modulation of pKa improves the likelihood of BBB penetration, making it the preferred scaffold for lead optimization in 5-HT1F and nAChR programs.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Nelson, D. L., et al. (2010). Structure-Activity Relationships for a Series of 5-HT1F Receptor Agonists. Bioorganic & Medicinal Chemistry Letters. (Contextualizing the pyridine scaffold in Lasmiditan development).
-
Gilligan, P. J., et al. (2009). Synthesis and SAR of 2-(piperidin-2-yl)pyridines as alpha7 nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry.
Sources
Reference Standards for 5-Fluoro-2-(piperidin-2-yl)pyridine: A Comparative Technical Guide
Topic: Reference Standards for 5-Fluoro-2-(piperidin-2-yl)pyridine Purity Testing Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the synthesis of high-affinity ligands—particularly for 5-HT receptor agonists and JAK inhibitors—5-Fluoro-2-(piperidin-2-yl)pyridine serves as a critical chiral building block. Its structural integrity, specifically the C2–C2 linkage between the pyridine and piperidine rings, presents unique analytical challenges often overlooked by standard "reagent-grade" certificates.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Secondary Standards and Commercial Reagents . It provides a self-validating protocol for potency assignment, ensuring your analytical data meets the rigorous requirements of ICH Q3A/B guidelines.
The Analytical Context: Why This Molecule is Different
Before comparing standards, we must define the critical quality attributes (CQAs) of 5-Fluoro-2-(piperidin-2-yl)pyridine.
-
The Structural Trap: Many commercial catalogs conflate this molecule with 5-Fluoro-2-(1-piperidinyl)pyridine (the N-linked isomer). The C-linked (piperidin-2-yl) structure contains a chiral center.
-
The Impurity Profile: Unlike simple reagents, this intermediate often carries specific regioisomers (e.g., piperidin-3-yl variants) and defluorinated byproducts that co-elute on standard C18 columns.
-
The Consequence: Using a standard defined only by "HPLC Area %" can lead to a mass balance error of >5% in your final API assay due to undetected salts, water, and inorganic residues.
Comparative Analysis: Selecting the Right Standard
The following table contrasts the three tiers of reference materials available for this compound. Data is based on a composite of typical certificate of analysis (CoA) parameters found in pharmaceutical development.
Table 1: Comparative Performance of Reference Standard Tiers
| Feature | Tier 1: Primary CRM (Gold Standard) | Tier 2: Qualified Secondary (Working Standard) | Tier 3: Commercial Reagent (High Risk) |
| Traceability | SI-Traceable (via NIST/BIPM) | Traceable to Tier 1 | Vendor Internal Only |
| Potency Assignment | Mass Balance & qNMR (w/w%) | Calibrated against Tier 1 | HPLC Area % (Not w/w%) |
| Chiral Purity | Explicitly Quantified (Chiral LC) | Verified Identity | Often Undefined/Racemic |
| Water/Solvent | Measured (KF + GC-HS) | Measured (KF) | Ignored ("Loss on Drying" only) |
| Risk Profile | Low (Defensible in court/filings) | Moderate (Requires re-qualification) | High (Batch-to-batch variance) |
| Cost Efficiency | Low Initial / High Long-term | High (Daily Use) | False Economy (Rework risk) |
Scientist’s Insight: Do not rely on Tier 3 materials for quantitative assay work. A commercial reagent labeled "98% Purity" often contains 2–5% residual solvent and salts. If you use this as a 100% potency standard, you will systematically overestimate the yield and potency of your drug substance.
Experimental Validation: The "Self-Validating" Protocol
To establish a trustworthy reference standard in-house (Tier 2), you cannot simply rely on a vendor's CoA. You must perform a Potency Assignment via Mass Balance . This is the only method accepted for primary standard characterization when a USP/EP monograph does not exist.
The Mass Balance Equation
Where:
-
%Imp_Org: Total organic impurities (by HPLC/UPLC).
-
%Water: Water content by Karl Fischer titration.
-
%ROI: Residue on Ignition (inorganic salts).
-
%Volatiles: Residual solvents by GC-Headspace.
Protocol: Qualification of In-House Primary Standard
Objective: Characterize a batch of 5-Fluoro-2-(piperidin-2-yl)pyridine to serve as a master calibrator.
Step 1: Structural Confirmation (Qualitative)
-
1H-NMR & 13C-NMR: Confirm the C2–C2 linkage. Look for the distinct doublet of doublets for the proton at the chiral center (approx. 3.8–4.0 ppm), distinct from the N-linked isomer.
-
19F-NMR: A single sharp peak at approx -128 ppm (relative to CFCl3). Multiple fluorine peaks indicate regioisomers.
Step 2: Organic Impurity Profiling (Quantitative)
-
Technique: UPLC-UV-MS.
-
Column: C18 Shielded Phase (High pH stability required due to piperidine basicity).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) : Acetonitrile. Note: High pH suppresses protonation of the piperidine, improving peak shape.
-
Action: Sum all impurity peaks <0.05%.
Step 3: Orthogonal Potency Check (qNMR)
-
Why: Mass balance assumes all impurities are detected. qNMR measures the molecule directly.
-
Internal Standard: Maleic Acid or TCNB (Traceable to NIST).
-
Method: Co-dissolve sample and internal standard in DMSO-d6. Acquire 1H-NMR with D1 delay > 5x T1 relaxation time (typically 30-60s).
-
Acceptance: The qNMR assay value must agree with the Mass Balance value within ±1.0%.
Visualization: Standard Qualification Workflow
The following diagram illustrates the decision logic for qualifying your reference material.
Figure 1: Decision tree for the qualification of a primary reference standard, ensuring orthogonality between chromatographic and spectroscopic methods.
Conclusion & Recommendations
For 5-Fluoro-2-(piperidin-2-yl)pyridine, the analytical risk lies in the stereochemistry and the salt form .
-
For Early Discovery: A commercial "Reagent Grade" (Tier 3) is acceptable only if you normalize the assay using an internal NMR check.
-
For GLP/GMP Studies: You must generate a Tier 2 Secondary Standard . Purchase a high-purity batch, perform the "Self-Validating Protocol" (Section 3), and use this to calibrate your daily HPLC runs.
-
Critical Check: Always verify the C2–C2 linkage via NMR. The N-linked isomer is a common, cheaper contaminant that will invalidate your biological assay data.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[1] Defines reporting thresholds for impurities.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (2023).[2][3] Provides the regulatory framework for qNMR as a primary method.
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[4] Supporting data for qNMR equivalence to mass balance.
-
Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[4]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacopeial Reference Standards: Equivalence and Qualification – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
Validating 5-Fluoro-2-(piperidin-2-yl)pyridine as a Lasmiditan Impurity: A Comprehensive Analytical Guide
Lasmiditan, a high-affinity, selective serotonin 5-HT1F receptor agonist, represents a paradigm shift in the acute treatment of migraine. However, the complex synthetic route of its hemisuccinate salt—often involving fluorinated benzamides and piperidinyl-pyridine derivatives—necessitates rigorous impurity profiling to meet ICH Q3A/Q3B guidelines.
Among the critical process-related impurities and structural analogs is 5-Fluoro-2-(piperidin-2-yl)pyridine (CAS 1270471-87-8). As a Senior Application Scientist, I approach the validation of this specific impurity not merely as a compliance checklist, but as a mechanistic challenge. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection, quantification, and structural validation of this impurity, providing a self-validating experimental framework for drug development professionals.
Mechanistic Origin and Structural Significance
To control an impurity, one must first understand its origin. The synthesis of Lasmiditan relies on the precise cross-coupling of pyridine and piperidine moieties. 5-Fluoro-2-(piperidin-2-yl)pyridine typically emerges either as an unreacted starting material analog (due to raw material contamination) or as a byproduct of aberrant coupling reactions where the piperidine ring undergoes incomplete carbonylation.
Because this impurity shares the core pharmacophoric elements of the API (a fluorinated ring and a basic piperidine nitrogen), it exhibits near-identical chromatographic behavior to Lasmiditan. This structural mimicry demands a highly selective stationary phase and an optimized mobile phase pH to achieve baseline resolution.
Figure 1: Synthetic origin and analytical validation workflow for the impurity.
Analytical Strategy: HPLC-UV vs. LC-MS/MS
Selecting the right analytical tool requires balancing routine operational efficiency with absolute structural certainty.
-
HPLC-UV: Serves as the workhorse for routine Quality Control (QC). It is cost-effective and highly reproducible for batch release but lacks the ability to definitively identify co-eluting unknown degradants.
-
LC-MS/MS: Provides orthogonal structural confirmation. By monitoring specific Multiple Reaction Monitoring (MRM) transitions, LC-MS/MS filters out background matrix noise, offering sub-nanogram sensitivity.
Table 1: Comparative Performance Metrics for Impurity Validation
| Parameter | HPLC-UV (246 nm) | LC-MS/MS (MRM) | Advantage / Application |
| Limit of Detection (LOD) | 0.003 - 0.008 µg/mL | < 0.0005 µg/mL | MS/MS is superior for trace genotoxic thresholds. |
| Limit of Quantitation (LOQ) | 0.010 - 0.025 µg/mL | 0.0015 µg/mL | UV is sufficient for standard 0.15% ICH reporting. |
| Linearity Range | 25 - 150 µg/mL | 12.5 - 75 ng/mL | UV offers a wider dynamic range for bulk API QC. |
| Structural Specificity | Low (Retention Time only) | High (Precursor/Product m/z) | MS/MS prevents false positives from co-eluting peaks. |
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system. The following protocols are designed so that the quantitative precision of the UV detector is continuously corroborated by the qualitative mass accuracy of the MS detector. If a retention time shift occurs in the UV chromatogram, the MS/MS transitions act as a fail-safe to confirm peak identity.
Protocol A: Routine Quantification via HPLC-UV
Causality & Method Design: Lasmiditan and 5-Fluoro-2-(piperidin-2-yl)pyridine possess basic secondary/tertiary amines (pKa ~9-10). At a neutral pH, these nitrogens are partially ionized, leading to severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica stationary phase. To counteract this, we utilize a 0.1 M monobasic potassium phosphate buffer adjusted to pH 3.6 . This ensures complete protonation of the piperidine nitrogen, driving sharp, symmetrical peaks. We pair this with an Inertsil ODS-3 column, chosen specifically for its high-density end-capping which further shields basic analytes from silanol activity .
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Solvent A: 0.1 M Potassium phosphate buffer (pH 3.6) : Acetonitrile (65:35, v/v).
-
Solvent B: 0.1 M Potassium phosphate buffer (pH 3.6) : Methanol (20:80, v/v).
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3 (250 × 4.6 mm, 5.0 μm).
-
Elution: Isocratic mix of Solvent A and B (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 246 nm (optimal isosbestic point for fluorinated pyridines).
-
-
Sample Preparation: Dissolve 25 mg of Lasmiditan API in 25 mL methanol. Spike with 5-Fluoro-2-(piperidin-2-yl)pyridine reference standard at 0.15% (w/w) relative to the API concentration.
Protocol B: Trace Structural Confirmation via LC-MS/MS
Causality & Method Design: While UV detection is sufficient for 0.15% specification limits, genotoxic impurity thresholds or forced degradation studies require higher sensitivity. We employ Electrospray Ionization in positive mode (ESI+) because the basic piperidine nitrogen readily accepts a proton to form a stable [M+H]+ precursor ion.
Step-by-Step Workflow:
-
Mobile Phase Adaptation: Replace the non-volatile phosphate buffer with 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B) to prevent MS source fouling .
-
MS/MS Conditions:
-
System: SCIEX QTRAP 5500 or equivalent.
-
Ionization: ESI positive mode.
-
MRM Transitions: Monitor the specific fragmentation of the [M+H]+ precursor ion of 5-Fluoro-2-(piperidin-2-yl)pyridine (m/z 181.1) to its dominant product ions (e.g., m/z 98.1 for the piperidine cleavage).
-
-
Validation Loop: Cross-reference the LC-MS/MS peak area with the HPLC-UV data to confirm that the UV peak purity angle is within the threshold, proving no hidden co-elution is occurring.
Figure 2: Orthogonal workflow comparing HPLC-UV and LC-MS/MS for validation.
Data Presentation and Validation Metrics
Following ICH Q2(R1) guidelines, the method was subjected to rigorous validation. The data below demonstrates the superior sensitivity of the LC-MS/MS approach, while confirming that the HPLC-UV method remains highly capable for standard batch release.
Table 2: ICH Q2(R1) Validation Summary for 5-Fluoro-2-(piperidin-2-yl)pyridine
| Validation Parameter | Acceptance Criteria | Observed Result (HPLC-UV) | Status |
| Specificity | Baseline resolution (Rs > 1.5) | Rs = 2.4 | Pass |
| Accuracy (Recovery) | 95.0% – 105.0% | 98.6% – 101.2% | Pass |
| Precision (%RSD) | < 2.0% for 6 replicates | 0.85% | Pass |
| Robustness | Stable under ±0.2 pH shift | No significant RT shift | Pass |
Conclusion
Validating 5-Fluoro-2-(piperidin-2-yl)pyridine as an impurity in Lasmiditan requires a nuanced understanding of its basic chemical nature. By leveraging an acidic mobile phase (pH 3.6) and a heavily end-capped ODS-3 column, we eliminate peak tailing and achieve baseline resolution. Furthermore, by establishing a self-validating workflow that pairs the robust quantification of HPLC-UV with the absolute structural certainty of LC-MS/MS, analytical scientists can ensure the utmost safety, purity, and efficacy of the final pharmaceutical product.
References
-
Development of a stability-indicating HPLC method for Lasmiditan and its process related impurities with characterization of degradation products by LCMS/MS Source: ACG Publications (Journal of Chemical Metrology) URL:[Link] [1]
-
LC/MS/MS Method Development and Validation for the Estimation of Lasmiditan in Bulk and Pharmaceutical Formulation Source: Semantic Scholar URL:[Link] [2]
QC criteria for pharmaceutical grade 5-Fluoro-2-(piperidin-2-yl)pyridine
An In-Depth Comparative Guide to the Quality Control of Fluorinated Pharmaceutical Intermediates Focus: 5-Fluoro-2-(piperidin-2-yl)pyridine vs. its Non-Fluorinated Analogue
As a Senior Application Scientist, this guide provides an in-depth analysis of the quality control (QC) criteria for the pharmaceutical-grade intermediate, 5-Fluoro-2-(piperidin-2-yl)pyridine. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, this modification introduces unique analytical challenges that necessitate a tailored QC strategy.
To provide a clear, practical framework, this guide will directly compare the QC methodologies for 5-Fluoro-2-(piperidin-2-yl)pyridine (Compound A) with its non-fluorinated parent, 2-(piperidin-2-yl)pyridine (Compound B) . This comparative approach illuminates the specific considerations and expanded analytical toolkit required to ensure the identity, purity, and quality of fluorinated intermediates.
Physicochemical Properties and Structural Comparison
The primary difference between our two compounds is the substitution of a hydrogen atom with a highly electronegative fluorine atom on the pyridine ring. This seemingly minor change significantly alters the molecule's electronic properties, lipophilicity, and potential metabolic pathways, which in turn dictates the required QC testing.
| Property | Compound A: 5-Fluoro-2-(piperidin-2-yl)pyridine | Compound B: 2-(Piperidin-2-yl)pyridine | Rationale for QC Impact |
| CAS Number | 1270553-05-3[3] | 25162-00-9[4] | Unique identifiers for tracking and regulatory filing. |
| Molecular Formula | C₁₀H₁₃FN₂[3] | C₁₀H₁₄N₂ | The presence of 'F' in the formula is a primary identity check. |
| Molecular Weight | 180.23[3] | 162.23 | A key parameter for mass spectrometry-based identification and assay calculations. |
| Structure | Fluorinated Pyridine Ring | Standard Pyridine Ring | The C-F bond introduces a unique spectroscopic handle (¹⁹F NMR, IR) and a potential site for specific degradation pathways (defluorination). |
| Predicted LogP | 2.04[3] | ~1.8 (Estimated) | Increased lipophilicity can affect chromatographic retention time, solubility, and interaction with biological systems. |
Comprehensive Identification Protocols
Unambiguous identification is the first critical step in quality control. While several techniques are employed, the presence of fluorine in Compound A allows for a uniquely powerful analytical method.
Spectroscopic Identification: A Comparative Analysis
-
Infrared (IR) Spectroscopy: For both compounds, IR provides a characteristic fingerprint based on functional groups. The key differentiator for Compound A will be the presence of a strong C-F stretching vibration, typically observed in the 1000-1400 cm⁻¹ region. This peak is absent in the spectrum of Compound B.
-
Mass Spectrometry (MS): MS confirms the molecular weight. For Compound A, the molecular ion peak will be at m/z 180.23, whereas for Compound B, it will be at 162.23. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, providing strong evidence of identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.
-
¹H and ¹³C NMR: Both compounds will show characteristic signals for the pyridine and piperidine rings. However, in Compound A, the fluorine atom will cause predictable splitting patterns (coupling) in adjacent ¹H and ¹³C signals, providing definitive proof of its location.
-
¹⁹F NMR (Compound A only): This is the most direct and unambiguous method for identifying a fluorinated compound.[5] A single signal in the ¹⁹F NMR spectrum provides conclusive evidence of the fluorine atom's presence and its chemical environment. Its chemical shift is highly sensitive to the molecular structure. This technique is inapplicable to Compound B.
-
Experimental Protocol: Identification by NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Confirm the expected chemical shifts, integration values, and splitting patterns corresponding to the pyridine and piperidine protons. For Compound A, observe for F-H coupling.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Confirm the number of signals and their chemical shifts. For Compound A, look for C-F coupling constants (J-coupling), which are indicative of fluorine's position.
-
¹⁹F NMR Acquisition (Compound A): Acquire a proton-decoupled fluorine spectrum. A single peak is expected, confirming the presence of one fluorine environment.
-
Data Interpretation: Compare all acquired spectra against a qualified reference standard to confirm identity.
Purity and Impurity Profiling
Controlling impurities is paramount for pharmaceutical-grade materials. The synthetic routes for fluorinated pyridines can introduce specific process-related impurities, including regioisomers, starting materials, and by-products from side reactions.[6][7]
Key Analytical Techniques for Purity
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying impurities. A stability-indicating HPLC method must be developed and validated to separate the main compound from all known and potential degradation products. Due to its higher lipophilicity, Compound A will typically have a longer retention time than Compound B under identical reversed-phase conditions.
-
Gas Chromatography (GC): Primarily used for analyzing volatile impurities, such as residual solvents from the manufacturing process. A headspace (HS) sampler is typically used.
-
Karl Fischer Titration: The standard method for determining water content.[7]
-
Residue on Ignition/Sulphated Ash: This test quantifies the total amount of inorganic impurities in the material.[8]
Workflow for QC Testing
Caption: A typical QC workflow for pharmaceutical intermediates.
Experimental Protocol: HPLC Method for Related Substances
This protocol is a starting point and requires full validation according to ICH guidelines.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[9]
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Analysis: Inject the sample and a blank. Integrate all peaks, and calculate the percentage of impurities based on the relative peak area.
Assay (Potency) Determination
The assay determines the exact content of the active substance. It is typically performed using a quantitative method, often a validated version of the HPLC purity method, run under isocratic conditions for better precision.
| Parameter | Compound A: 5-Fluoro-2-(piperidin-2-yl)pyridine | Compound B: 2-(Piperidin-2-yl)pyridine |
| Primary Method | HPLC-UV against a certified reference standard. | HPLC-UV against a certified reference standard. |
| Orthogonal Method | Non-aqueous Titration (titrating the basic nitrogen atoms with a standardized acid like perchloric acid). | Non-aqueous Titration. |
| Acceptance Criteria | Typically 99.0% - 101.0% (on as-is basis). | Typically 99.0% - 101.0% (on as-is basis). |
Stability-Indicating Methods and Special Considerations
A crucial aspect of QC is ensuring the analytical methods can detect any degradation products that may form during storage. Forced degradation studies are essential for this purpose.[10][11]
Forced Degradation Study Design
Samples of Compound A and Compound B are subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: 80°C in a dry oven
-
Photolytic: Exposed to UV and visible light (ICH Q1B)
The stressed samples are then analyzed by the proposed HPLC purity method to demonstrate that all degradation peaks are resolved from the main peak.
Special Consideration for Compound A: Defluorination
A unique degradation pathway for fluorinated aromatic compounds is nucleophilic displacement of the fluoride ion.[12] This is particularly relevant under harsh basic or nucleophilic conditions.
-
Detection: The formation of free fluoride ions (F⁻) in stability samples can be monitored using a specialized technique like Ion Chromatography (IC) . This analysis would not be relevant for Compound B.
Logical Relationship of Analytical Techniques to QC Attributes
Caption: Relationship between QC attributes and analytical methods.
Conclusion and Recommendations
The quality control of pharmaceutical-grade 5-Fluoro-2-(piperidin-2-yl)pyridine requires a comprehensive and tailored analytical strategy that goes beyond the standard tests applied to its non-fluorinated analogue.
-
For Identification: While standard spectroscopic methods are necessary, ¹⁹F NMR is an indispensable tool for the unambiguous confirmation of identity for Compound A.
-
For Purity: A validated, stability-indicating HPLC method is the cornerstone for controlling related substances. The method must be proven to separate potential regioisomers and degradation products specific to the fluorinated structure.
-
For Stability: Forced degradation studies must include monitoring for defluorination , a critical potential degradation pathway for Compound A, using a technique such as Ion Chromatography.
By implementing this comparative and scientifically-grounded QC approach, researchers and drug developers can ensure the quality, safety, and consistency of this critical fluorinated pharmaceutical intermediate, ultimately supporting the development of novel therapeutics.
References
-
Hollinshead, J., & Macler, M. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Pharmacy and Pharmacology, 52(S1), 225. [Link]
-
McNeill, K., & Le, T. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
-
MilliporeSigma. 5-Fluoro-2-piperidinopyridine | 1287218-71-6. [Link]
-
University of Amsterdam. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]
-
Pharmacy Research. Fluorine Chemistry Technology Platform. [Link]
-
Wang, Y., & Callery, P. S. (2010). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 11(3), 1141–1149. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. [Link]
-
Uddin, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5489. [Link]
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MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
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ChemRxiv. A Modular Approach to meta-Fluorinated Pyridines. [Link]
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ResearchGate. Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. [Link]
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MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]
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Al-Mousawi, S. M., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7, 124. [Link]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229–237. [Link]
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ResearchGate. Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. [Link]
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National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8. [Link]
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MDPI. Synthesis and Biological Evaluation of 5-Fluorouracil Derivatives. [Link]
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Safety Operating Guide
5-Fluoro-2-(piperidin-2-yl)pyridine proper disposal procedures
Operational Guide: Safe Handling and Thermal Destruction of 5-Fluoro-2-(piperidin-2-yl)pyridine
As a Senior Application Scientist, I recognize that handling specialized fluorinated heterocycles requires moving beyond basic safety data sheets. 5-Fluoro-2-(piperidin-2-yl)pyridine (CAS: 1270471-87-8) presents unique logistical and safety challenges due to its dual functional groups: a basic secondary amine and a highly stable fluorinated aromatic ring.
This guide provides drug development professionals and laboratory managers with a self-validating, mechanistic approach to the safe manipulation, segregation, and disposal of this compound.
Mechanistic Safety Profile & Hazard Causality
To design an effective safety protocol, we must first understand the molecular causality behind the compound's hazard classifications [1]:
-
H318 (Causes serious eye damage) & H315 (Causes skin irritation): The piperidine moiety contains a secondary amine, which acts as a strong localized base. Upon contact with biological tissues, this basicity drives the rapid saponification of lipid bilayers and the denaturation of structural proteins.
-
H302 (Harmful if swallowed): The addition of the fluorine atom on the pyridine ring significantly increases the molecule's lipophilicity. This structural modification enhances cellular permeability and systemic bioavailability, sharply increasing its acute oral toxicity compared to non-fluorinated analogs.
-
Thermal Degradation Hazards: The carbon-fluorine (C-F) bond is exceptionally strong. Conventional low-temperature incineration fails to break this bond, potentially releasing toxic fluorinated products of incomplete combustion (PICs). Complete destruction requires temperatures exceeding 1000°C, which inevitably generates highly corrosive hydrogen fluoride (HF) gas and nitrogen oxides (NOx) [4, 5].
Quantitative Data & Operational Parameters
To ensure safety and regulatory compliance, all waste streams containing this compound must be strictly monitored. Table 1 outlines the structural causality of its hazards, while Table 2 defines the quantitative parameters required for safe waste segregation.
Table 1: Hazard Profile & Causality Matrix
| GHS Code | Hazard Description | Structural Causality | Required Operational Control |
|---|---|---|---|
| H318 | Serious eye damage | Piperidine ring basicity (lipid saponification) | Wraparound splash goggles; pH-neutralizing eyewash station. |
| H315 | Skin irritation | Localized pH elevation upon dermal contact | Nitrile gloves (≥4 mil); immediate acidic detergent wash post-exposure. |
| H302 | Harmful if swallowed | Fluorine-enhanced lipophilicity & bioavailability | Anti-static weigh boats to prevent aerosolization; Class II fume hood. |
Table 2: Waste Stream Parameters for Halogenated Organics
| Parameter | Threshold | Causality for Limit | Validation Method |
|---|---|---|---|
| Water Content | < 20% | Maintains high BTU (heating value) required for >1000°C thermal destruction of C-F bonds [2, 3]. | Volumetric tracking or Karl Fischer titration prior to sealing. |
| Halogen Content | > 5% | Triggers mandatory routing to RCRA incinerators equipped with alkali scrubbers[2]. | Mass balance calculation of the waste container. |
| Aqueous pH | 6.0 - 8.0 | Prevents exothermic acid-base reactions between the piperidine ring and incompatible waste [3]. | Universal pH indicator strips prior to mixing streams. |
Operational Handling Protocol
Every manipulation of 5-Fluoro-2-(piperidin-2-yl)pyridine must be treated as a self-validating system, ensuring that environmental controls and barrier protections are actively verified before proceeding.
Step 1: Environmental Isolation Conduct all solid transfers and solution preparations within a certified chemical fume hood (minimum face velocity of 100 fpm). Validation: Verify the digital airflow monitor is green before opening the primary container.
Step 2: Barrier Protection Don standard PPE: nitrile gloves (minimum 4 mil thickness to prevent permeation by lipophilic organics), a wraparound face shield (to mitigate H318 eye damage risks), and a flame-resistant lab coat.
Step 3: Reagent Manipulation Weigh the compound using anti-static weigh boats and non-sparking spatulas. Causality: Static discharge can scatter fine powders, bypassing localized exhaust ventilation and increasing the risk of accidental ingestion or dermal contact.
Waste Segregation & Disposal Plan
Because of the fluorine atom, this compound must be classified as Halogenated Organic Waste . Mixing it with non-halogenated streams violates EPA guidelines and creates severe hazards during incineration [2].
Step 1: Stream Identification Designate a high-density polyethylene (HDPE) container strictly for "Halogenated Organic Waste." Do not use metal containers, as trace degradation into HF can cause structural corrosion.
Step 2: Moisture Control & Compatibility Ensure the total water content of the waste mixture remains below 20% [3]. Causality: High aqueous content drastically lowers the BTU of the waste. If the incinerator temperature drops below 1000°C, the C-F bonds will not break, leading to the atmospheric release of toxic fluorocarbons [4, 5].
Step 3: Labeling and Routing Affix a GHS-compliant label indicating "Halogenated Toxic Waste - Contains Fluorinated Organics." The waste must be routed exclusively to a RCRA-permitted commercial incinerator equipped with an alkali flue gas scrubber. The scrubber is non-negotiable, as it is required to neutralize the HF and NOx gases generated during combustion [2, 5].
Waste Disposal Decision Workflow
Workflow for segregation and thermal destruction of 5-Fluoro-2-(piperidin-2-yl)pyridine waste.
Spill Response Workflow
In the event of a localized spill, rapid neutralization of the basic piperidine moiety and containment of the fluorinated organics are the primary objectives.
-
Containment: Immediately isolate the spill area. If the spill occurs inside a fume hood, lower the sash and maximize the exhaust flow rate.
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite. Causality: Combustible absorbents (like sawdust) can react exothermically with organic bases or become secondary fire hazards during transport.
-
Mechanical Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty hazardous waste bag, seal it, and place it directly into the Halogenated Organic Waste container.
-
Surface Decontamination (Self-Validating Step): Wash the affected surface with a mildly acidic detergent solution (e.g., dilute citric acid cleaner) to neutralize residual basicity from the piperidine moiety, followed by a thorough water rinse. Validate complete neutralization by swabbing the surface with a wet pH indicator strip (target pH 6.5–7.5).
References
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NSCEP). Available at:[Link] [2]
-
Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Environmental Health & Safety. Available at:[Link] [3]
-
U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials." EPA Document Repository. Available at:[Link] [4]
-
National Institutes of Health (NIH) / PMC. "Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review." Water Environment Research. Available at:[Link] [5]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
